Product packaging for Derazantinib(Cat. No.:CAS No. 1814961-15-3)

Derazantinib

Cat. No.: B8069357
CAS No.: 1814961-15-3
M. Wt: 468.6 g/mol
InChI Key: KPJDVVCDVBFRMU-AREMUKBSSA-N
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Description

Derazantinib is under investigation in clinical trial NCT03230318 (this compound in Subjects With FGFR2 Gene Fusion Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma).
This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound binds to and potently inhibits the activity of FGFR subtypes 1, 2 and 3. This may result in the inhibition of FGFR-mediated signal transduction pathways, tumor cell proliferation, tumor angiogenesis and tumor cell death in FGFR-overexpressing tumor cells. FGFR, a receptor tyrosine kinase, is upregulated in many tumor cell types and plays a key role in tumor cellular proliferation, differentiation, angiogenesis and survival.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29FN4O B8069357 Derazantinib CAS No. 1814961-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234356-69-4
Record name Derazantinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Derazantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DERAZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Derazantinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Derazantinib (formerly ARQ 087) is an orally bioavailable, spectrum-selective, ATP-competitive kinase inhibitor. Its primary mechanism of action is the potent inhibition of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3), which are key drivers of cell proliferation, differentiation, and migration in various cancers.[1] Dysregulation of the FGFR signaling pathway, through gene fusions, mutations, or amplifications, is a known oncogenic driver in several malignancies, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[1][2] this compound has demonstrated clinically meaningful anti-tumor activity in patients with iCCA harboring FGFR2 genetic aberrations.[3] In addition to its potent anti-FGFR activity, this compound also inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multi-faceted mechanism that impacts both the tumor cells and the tumor microenvironment.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Introduction to this compound

This compound is an investigational small molecule designed to target cancers with specific genetic alterations in the FGFR pathway.[5] Aberrant FGFR signaling is implicated in approximately 10-16% of iCCA cases, primarily through FGFR2 fusions.[2] By selectively inhibiting these receptors, this compound aims to block downstream signaling cascades that promote tumor growth and survival.[5] The drug has been evaluated in multiple clinical trials, most notably the FIDES (Fibroblast growth factor Inhibition with this compound in Solid tumors) program, which includes studies in iCCA (FIDES-01), urothelial carcinoma (FIDES-02), and gastric cancer (FIDES-03).[2][3]

Core Mechanism of Action: FGFR Inhibition

Target Profile and Binding

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[6][7] This action prevents the phosphorylation and subsequent activation of the receptor. Biochemical assays have shown that this compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with lower activity against FGFR4.[6] Its mechanism allows it to inhibit both the inactive and the fully active forms of the FGFR kinase, thereby preventing initial receptor activation and blocking the function of already-activated receptors.[6]

The FGFR Signaling Pathway

Under normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces the dimerization of FGFR monomers. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation and full activation of the receptor. The activated receptor then serves as a docking site for adaptor proteins, such as FRS2α (FGFR Substrate 2 alpha). Phosphorylated FRS2α recruits other proteins, leading to the activation of major downstream signaling cascades, including:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[8]

  • The PI3K-AKT Pathway: Plays a crucial role in cell survival and apoptosis resistance.[8]

In cancers with FGFR aberrations (fusions, mutations, amplifications), this pathway can become constitutively active, leading to uncontrolled cell growth.[8]

This compound-Mediated Pathway Inhibition

This compound directly interferes with the initial step of pathway activation by blocking FGFR autophosphorylation.[6][7] This inhibition prevents the recruitment and phosphorylation of FRS2α, thereby attenuating signals sent down the MAPK and PI3K-AKT pathways.[6] Preclinical studies in xenograft models have confirmed that this compound treatment leads to a reduction in phosphorylated FGFR, FRS2α, and ERK.[6] The cellular consequences of this pathway inhibition in FGFR-dysregulated cancer cell lines include a G1 phase cell cycle arrest and the subsequent induction of apoptosis.[6]

FGFR_Signaling_Pathway This compound Mechanism of Action on the FGFR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Kinase Domain FRS2a FRS2a FGFR->FRS2a Autophosphorylation & Docking GRB2/SOS GRB2/SOS FRS2a->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival FGF_Ligand FGF Ligand FGF_Ligand->FGFR Binds & Dimerizes This compound This compound This compound->FGFR Inhibits ATP Binding & Autophosphorylation

FGFR signaling pathway and the point of this compound inhibition.

Expanded Kinase Inhibition Profile

This compound's activity extends beyond the FGFR family, classifying it as a spectrum-selective or multi-kinase inhibitor.

Inhibition of CSF1R

This compound is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[4][9][10] CSF1R signaling is critical for the differentiation, survival, and function of macrophages.[1] In the tumor microenvironment, CSF1R activity is often associated with the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis.[9] By inhibiting CSF1R, this compound can deplete these M2-TAMs, potentially re-engineering the tumor microenvironment to be more susceptible to anti-tumor immune responses.[9][10] This dual inhibition of FGFR on tumor cells and CSF1R on immune cells provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as the anti-PD-L1 antibody atezolizumab.[9][11][12]

Other Kinase Targets

In addition to FGFR and CSF1R, this compound has shown inhibitory activity against other kinases involved in oncogenesis and angiogenesis, including VEGFR2, RET, DDR2, PDGFRβ, and KIT.[3][4][6] The inhibition of VEGFR2, a key mediator of angiogenesis, may contribute to its overall anti-tumor effect by disrupting the formation of new blood vessels that supply tumors.[4]

Dual_Inhibition_Mechanism Dual Inhibition of Tumor Cells and Immune Microenvironment cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound FGFR FGFR This compound->FGFR Inhibits CSF1R CSF1R This compound->CSF1R Inhibits Downstream_Signaling MAPK / PI3K-AKT Pathways FGFR->Downstream_Signaling Tumor_Growth Proliferation & Survival Downstream_Signaling->Tumor_Growth Macrophage Macrophage M2_Polarization M2 Polarization & Immunosuppression CSF1R->M2_Polarization

This compound's dual inhibition of FGFR on tumor cells and CSF1R on macrophages.

Quantitative Kinase Inhibition and Cellular Activity

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) measures the drug's potency in biochemical assays, while the half-maximal effective concentration (EC50) reflects its activity in a cellular context.

Table 1: Biochemical Kinase Inhibition Profile of this compound

Kinase Target IC50 (nM) Reference(s)
FGFR1 4.5 [6][7]
FGFR2 1.8 [6][7]
FGFR3 4.5 [6]
FGFR4 34 [6]
CSF1R ~1-3 (est.) [10]

Data from biochemical kinase assays.

Table 2: Cellular FGFR Autophosphorylation Inhibition

Cell Line FGFR Target EC50 (µM) Reference(s)
Cos-1 FGFR1 < 0.123 [6]
Cos-1 FGFR2 0.185 [6]
Cos-1 FGFR3 0.463 [6]
Cos-1 FGFR4 > 10 [6]

Data from Cos-1 cells overexpressing full-length FGFRs.

Clinical Efficacy and Target Engagement

Clinical data, primarily from the FIDES-01 study, have demonstrated the anti-tumor activity of this compound in a targeted patient population.

Intrahepatic Cholangiocarcinoma (iCCA)

The Phase 2 FIDES-01 trial evaluated this compound (300 mg daily) in patients with inoperable or advanced iCCA with FGFR2 genetic aberrations who had received at least one prior systemic therapy.[13][14] The study was divided into cohorts based on the type of FGFR2 alteration.

Table 3: Summary of Clinical Efficacy from FIDES-01 Trial in iCCA

Metric Cohort 1: FGFR2 Fusions (n=103) Cohort 2: FGFR2 Mutations/Amplifications (n≈40) Reference(s)
Objective Response Rate (ORR) 21.4% 6.5% [13]
Disease Control Rate (DCR) 75.7% 58.1% [13]
Median Progression-Free Survival (PFS) 8.0 months 8.3 months [13]

| Median Overall Survival (OS) | 17.2 months | 15.9 months |[13] |

These results support the use of this compound as a clinically meaningful therapy for patients with iCCA characterized by FGFR2 genetic aberrations, particularly fusions.[13] The most common treatment-related adverse events included hyperphosphatemia, asthenia/fatigue, and nausea, which were mostly grade 2 or less.[13]

Other Malignancies

This compound has also been investigated in other cancers. In the FIDES-02 study for metastatic urothelial carcinoma (mUC) with FGFR1-3 genetic aberrations, this compound as a monotherapy or in combination with atezolizumab was well-tolerated but did not demonstrate sufficient efficacy to warrant further development in this indication.[11][15] Preclinical studies in gastric cancer models have shown synergistic anti-tumor effects when this compound is combined with paclitaxel, particularly in models with FGFR2 fusions.[9]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to this compound can emerge. The primary mechanisms can be categorized as on-target alterations or the activation of bypass signaling pathways.

On-Target Resistance

This form of resistance involves the development of secondary mutations within the kinase domain of the target receptor, in this case, FGFR2. These mutations can interfere with drug binding while preserving the kinase activity of the receptor. The most common types observed with FGFR inhibitors include:

  • Gatekeeper Mutations: Occur at a key residue (e.g., V565) that controls access to the hydrophobic pocket where the inhibitor binds.[16]

  • Molecular Brake Mutations: Alterations in residues (e.g., N550) that normally keep the kinase in an inactive conformation.[16]

Bypass Pathway Activation

Tumor cells can also develop resistance by activating alternative signaling pathways that bypass the inhibited FGFR target.[8] This can occur through new mutations in downstream components of the FGFR pathway (e.g., RAS) or in parallel pathways (e.g., PIK3CA mutations activating the PI3K/AKT pathway independently).[16] Understanding these mechanisms is critical for developing subsequent lines of therapy.

Resistance_Mechanisms Acquired Resistance Mechanisms to this compound Start FGFR-Driven Tumor (Initial Response) Treatment This compound Treatment Start->Treatment Progression Tumor Progression (Acquired Resistance) Treatment->Progression OnTarget On-Target Resistance: Secondary FGFR2 Mutations Progression->OnTarget Bypass Bypass Pathway Activation Progression->Bypass Gatekeeper e.g., V565L (Gatekeeper) OnTarget->Gatekeeper Brake e.g., N550K (Molecular Brake) OnTarget->Brake PI3K e.g., PIK3CA Activating Mutation Bypass->PI3K RAS e.g., KRAS Activating Mutation Bypass->RAS

Key mechanisms of acquired resistance to FGFR inhibitors like this compound.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of standardized preclinical experiments.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory activity of this compound on purified kinase enzymes.

  • Methodology: The kinase activity of recombinant FGFR1 or FGFR2 proteins is measured using a biotinylated peptide substrate (e.g., PYK2) and ATP. This compound is prepared in a 3-fold dilution series in DMSO and added to the reaction plate. The reaction is initiated, and the degree of substrate phosphorylation is quantified, typically via a luminescence or fluorescence-based method. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.[6]

Cellular Proliferation and Cell Cycle Analysis
  • Objective: To assess the effect of this compound on the growth and cell cycle progression of cancer cell lines.

  • Methodology: Cancer cell lines with known FGFR alterations are seeded in multi-well plates and treated with increasing concentrations of this compound for a set period (e.g., 72 hours). Cell viability is measured using assays like crystal violet staining. For cell cycle analysis, treated cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide using a Cycletest Plus Reagent kit). The DNA content per cell is then analyzed using a flow cytometer (e.g., FACS Calibur) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy and target engagement of this compound in a living organism.

  • Methodology: Human cancer cells (e.g., SNU-16, with FGFR2 amplification) are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a defined dose and schedule (e.g., 75 mg/kg, daily). Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to measure the levels of phosphorylated FGFR, FRS2α, and ERK to confirm target engagement in vivo.[6]

Experimental_Workflow General Preclinical Evaluation Workflow Biochem Biochemical Assays (Kinase IC50) Cell Cell-Based Assays (Proliferation, Signaling, Cell Cycle) Biochem->Cell Confirm Cellular Activity InVivo In Vivo Models (Xenograft Efficacy) Cell->InVivo Test in Living System Clinical Clinical Trials (Human Safety & Efficacy) InVivo->Clinical Translate to Humans

A simplified workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

This compound is a potent, orally active, spectrum-selective kinase inhibitor whose primary mechanism of action is the inhibition of FGFR1, 2, and 3. By blocking the ATP-binding site of these receptors, it prevents their autophosphorylation and the activation of downstream oncogenic pathways, leading to cell cycle arrest and apoptosis in FGFR-dependent tumors. Its additional activity against CSF1R provides a novel mechanism for modulating the immunosuppressive tumor microenvironment, offering potential for combination therapies. Clinical data have confirmed its efficacy in patients with iCCA harboring FGFR2 fusions. Ongoing research into mechanisms of resistance will be crucial for optimizing its therapeutic use and developing strategies to overcome treatment failure.

References

Preclinical Profile of Derazantinib: A Multi-Kinase Inhibitor Targeting FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (formerly ARQ-087) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Preclinical investigations have demonstrated its potent and selective activity against FGFR1, 2, and 3, key drivers in various oncogenic processes including cell proliferation, differentiation, and angiogenesis.[2][3] Notably, this compound also exhibits inhibitory effects against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multifaceted mechanism of action that impacts both tumor cells and the tumor microenvironment.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its biochemical and cellular activity, in vivo efficacy in various tumor models, and pharmacokinetic profile. The experimental protocols for key studies are described, and critical signaling pathways and workflows are visualized to offer a detailed resource for the scientific community.

Mechanism of Action

This compound potently inhibits the kinase activity of FGFRs 1, 2, and 3 by competing with ATP for its binding site.[1][3] This action blocks the autophosphorylation of the receptors, thereby inhibiting the downstream signaling cascades responsible for tumor growth and survival, such as the FRS2α, AKT, and ERK pathways.[1] Beyond its primary targets, this compound has demonstrated significant inhibitory activity against CSF1R.[4][5] The inhibition of CSF1R is crucial as it plays a role in the maintenance and function of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype.[7][8] By targeting CSF1R, this compound can modulate the tumor microenvironment, potentially rendering tumors more susceptible to other therapies, including immune checkpoint inhibitors.[9][10] Additional activity has been noted against RET, DDR2, PDGFRβ, and KIT.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds pFGFR p-FGFR (Autophosphorylation) FGFR->pFGFR This compound This compound This compound->FGFR Inhibits (ATP-competitive) FRS2a p-FRS2α pFGFR->FRS2a RAS_RAF_MEK RAS/RAF/MEK Pathway FRS2a->RAS_RAF_MEK PI3K PI3K Pathway FRS2a->PI3K ERK p-ERK RAS_RAF_MEK->ERK AKT p-AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation

Caption: this compound Inhibition of the FGFR Signaling Pathway.

cluster_tumor_cell Tumor Cell cluster_tam Tumor-Associated Macrophage (TAM) This compound This compound FGFR FGFR This compound->FGFR Inhibits CSF1R CSF1R This compound->CSF1R Inhibits TumorGrowth Tumor Proliferation & Survival FGFR->TumorGrowth Immunosuppression Immunosuppressive Microenvironment CSF1R->Immunosuppression

Caption: Dual Inhibition Mechanism of this compound.

In Vitro Studies

Kinase Inhibitory Activity

This compound's potency was evaluated in cell-free kinase assays, demonstrating nanomolar efficacy against its primary targets. The compound shows a strong preference for FGFR1, 2, and 3 over FGFR4.[3]

Target Kinase IC50 (nM) Reference
FGFR14.5[1][3]
FGFR21.8[1][3]
FGFR33 - 4.5[1][3]
FGFR434[3]
CSF1REquipotent to FGFR1-3[5]
RET3[3]
DDR23.6[3]
PDGFRβ4.1[3]
KITActivity noted[3]
VEGFRActivity noted[3]
Cellular Activity

In cellular assays, this compound effectively inhibited the autophosphorylation of FGFRs in a dose-dependent manner.[3] This inhibition of upstream signaling translated into potent anti-proliferative effects in cancer cell lines characterized by FGFR dysregulation, including genetic amplifications, fusions, and mutations.[1][3]

Assay Cell Line Metric Value Reference
FGFR1 PhosphorylationCos-1 (overexpressing)EC50< 0.123 µM[3]
FGFR2 PhosphorylationCos-1 (overexpressing)EC500.185 µM[3]
FGFR3 PhosphorylationCos-1 (overexpressing)EC500.463 µM[3]
FGFR4 PhosphorylationCos-1 (overexpressing)EC50> 10 µM[3]
p-CSF1R InhibitionRAW264.7 (macrophage)IC50307 nM[11]
p-CSF1R InhibitionGDM1 (tumor)IC50< 500 nM[11]
p-CSF1R InhibitionDEL (tumor)IC5054 nM[11]
FGF2-mediated Growth Arrest RescueChondrocyte culturesEC50~100 nM[1]

Studies in cell lines with high FGFR2 expression revealed that this compound induces G1 cell cycle arrest, which is followed by the induction of apoptosis.[1][3]

In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy as a monotherapy and in combination with other agents in multiple preclinical xenograft models.[1]

Monotherapy Efficacy

This compound effectively inhibits tumor growth in xenograft models with FGFR2 gene amplifications and fusions, such as SNU-16 (gastric cancer) and NCI-H716 (colorectal cancer).[1][3] Efficacy in gastric cancer models was found to correlate highly with FGFR gene expression levels rather than DNA copy number or mutation status.[4] In an FGFR-driven syngeneic breast tumor model (4T1), this compound treatment resulted in tumor stasis.[10] The drug was reported to be well-tolerated at doses up to 75 mg/kg.[3]

Combination Therapy

The dual activity of this compound against both FGFR and CSF1R provides a strong rationale for combination therapies.

  • Combination with Paclitaxel: In gastric cancer models, the combination of this compound and paclitaxel resulted in synergistic or additive anti-tumor effects.[4][7] In the SNU-16 xenograft model, the combination led to complete tumor regressions in some cases.[8] This synergy was significantly associated with higher levels of M2-type TAMs in the tumor microenvironment, suggesting that this compound's inhibition of CSF1R on these cells contributes to the enhanced efficacy.[4][7]

  • Combination with Anti-PD-L1 Therapy: In the 4T1 syngeneic model, while a murine PD-L1 antibody alone had no efficacy, its combination with this compound increased efficacy against the primary tumor and significantly reduced liver, spine, and lung metastases.[10][11] Immunohistochemical analysis revealed that the combination promoted an anti-tumor immune infiltrate, characterized by a strong increase in cytotoxic T cells, natural killer cells, and T-helper cells.[10]

Model Type Cancer Type Combination Agent Key Finding Reference
Xenograft (SNU-16)GastricPaclitaxelReproducible synergy (mean CCI = -0.64); tumor stasis and complete regressions.[8]
PDX ModelsGastricPaclitaxelSynergy or additivity observed in 7/7 models.[4]
Syngeneic (4T1)BreastMurine PD-L1 AbIncreased efficacy against primary tumor and reduced metastases.[10][11]

Preclinical Pharmacokinetics

A pharmacokinetic study in Sprague-Dawley rats was conducted to assess the profile of this compound.[12] The study also investigated potential drug-drug interactions. Results showed that co-administration of naringin (a potent antitumor agent) with this compound (30 mg/kg) did not lead to significant changes in key pharmacokinetic parameters such as AUC, t1/2, and Cmax.[12][13] This suggests that this compound can be safely co-administered with agents that share similar metabolic pathways without requiring dose adjustments, at least in this preclinical model.[13] In mouse models, this compound exhibited dose-dependent plasma pharmacokinetics but showed low brain penetration.[4]

Mechanisms of Resistance

While specific preclinical studies on resistance to this compound are not detailed in the provided results, the broader landscape of resistance to FGFR inhibitors offers relevant insights. The primary mechanism of acquired resistance is the development of secondary mutations in the FGFR2 kinase domain, particularly at the molecular brake (N550) and gatekeeper (V565) residues.[14][15] Off-target resistance can also occur through the activation of alternative signaling pathways, such as the PI3K/mTOR and MAPK pathways.[15][16] These findings underscore the need for developing next-generation inhibitors or combination strategies to overcome resistance.[14]

Summary of Experimental Protocols

In Vitro Kinase Assay
  • Objective: To determine the IC50 of this compound against recombinant FGFR1 and FGFR2.

  • Methodology: The assay utilized a biotinylated PYK2 peptide substrate and ATP. This compound was serially diluted in DMSO and then further diluted in deionized water. The compound was added to a reaction plate, followed by the addition of either FGFR1 or FGFR2 in an assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT).[3]

Cellular Phosphorylation and Proliferation Assays
  • Objective: To assess the effect of this compound on FGFR phosphorylation and cell viability.

  • Methodology: For phosphorylation, Cos-1 cells overexpressing specific FGFRs were treated with this compound, lysed, and analyzed by Western blot for phosphorylated proteins (p-FGFR, p-FRS2-α, p-ERK).[3] For proliferation, various tumor cell lines were treated with this compound for a set period, and cell viability was quantified.[4]

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology: Cells were treated with this compound, fixed, and stained using a Cycletest Plus Reagent kit. Cell cycle profiles were subsequently analyzed using a FACS Calibur flow cytometer.[3]

In Vivo Xenograft and PDX Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination.

  • Methodology: Human tumor cell lines (e.g., SNU-16) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice (e.g., athymic nude or Balb/c). Once tumors reached a specified volume (e.g., 150 mm³), mice were randomized into treatment groups. This compound was administered orally, typically once daily (e.g., 65-75 mg/kg). Combination agents like paclitaxel were given intravenously (e.g., 15 mg/kg, weekly), and antibodies were given intraperitoneally (e.g., 5-10 mg/kg, twice weekly). Tumor volume was measured regularly to assess efficacy, often summarized as the endpoint T/C (treatment/control) ratio.[8][11]

start Tumor Implantation (CDX or PDX in Mice) growth Tumor Growth to ~150 mm³ start->growth random Randomization into Treatment Cohorts growth->random t1 Cohort 1: Vehicle Control (p.o.) random->t1 t2 Cohort 2: This compound (p.o., qd) random->t2 t3 Cohort 3: Combination Agent (e.g., Paclitaxel, i.v., qw) random->t3 t4 Cohort 4: This compound + Combo Agent random->t4 treat Treatment Period (3-4 weeks) t1->treat t2->treat t3->treat t4->treat measure Tumor Volume Measurement (2-3 times per week) treat->measure endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Synergy/Additivity (CCI) - Biomarker Analysis (IHC, WB) treat->endpoint measure->treat

References

Derazantinib: A Technical Guide to its Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor, with potent activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various malignancies, making it a key therapeutic target. This technical guide provides a comprehensive overview of the kinase inhibition profile of this compound, detailing its biochemical and cellular activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Biochemical Kinase Inhibition Profile

This compound demonstrates high potency against FGFR1, FGFR2, and FGFR3, with a lower potency for FGFR4.[1] Its inhibitory activity extends to a range of other kinases, indicating a multi-targeted profile.

Table 1: Biochemical Inhibition of Primary and Secondary Kinase Targets by this compound
Kinase TargetIC50 (nM)Assay TypeReference
Primary Targets
FGFR14.5Cell-free assay[1][2]
FGFR21.8Cell-free assay[1][2]
FGFR34.5Cell-free assay[2]
FGFR434Cell-free assay[1]
Secondary Targets
RET3Cell-free assay[1]
DDR23.6Cell-free assay[1]
PDGFRβ4.1Cell-free assay[1]
VEGFR2Not specifiedNot specified[3]
KITNot specifiedNot specified[1]
CSF1RNot specifiedNot specified[3][4]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Cellular Activity and Signaling Pathways

In cellular contexts, this compound effectively inhibits FGFR autophosphorylation and downstream signaling cascades, leading to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cell lines with dysregulated FGFR pathways.[1][2]

Table 2: Cellular Activity of this compound
Cell LineAssay TypeEndpointEC50 (µM)Reference
Cos-1 (overexpressing FGFR1)Phosphorylation Inhibitionp-FGFR1< 0.123[1]
Cos-1 (overexpressing FGFR2)Phosphorylation Inhibitionp-FGFR20.185[1]
Cos-1 (overexpressing FGFR3)Phosphorylation Inhibitionp-FGFR30.463[1]
Cos-1 (overexpressing FGFR4)Phosphorylation Inhibitionp-FGFR4> 10[1]
FGFR2-driven cancer cell linesCell Cycle AnalysisG1 Arrest & ApoptosisNot specified[1]

EC50 values represent the concentration of this compound required to elicit 50% of the maximal effect in a cellular assay.

FGFR Signaling Pathway and this compound's Point of Intervention

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins such as FRS2α, which in turn recruit other signaling molecules, activating downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream signaling cascades.[1][2]

FGFR_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2a FRS2α FGFR->FRS2a Phosphorylation GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibition of Autophosphorylation

FGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of this compound against FGFR1 and FGFR2.[1]

Materials:

  • Recombinant FGFR1 or FGFR2 enzyme

  • Biotinylated PYK2 peptide substrate

  • ATP

  • This compound (ARQ-087)

  • Assay Buffer: 50 mM Tris (pH 8.0), 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT

  • Stop/Detection Mixture: Assay buffer containing 10 mM EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads

  • 384-well reaction plates

  • Envision Multilabel plate reader (or equivalent)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in deionized water to achieve a final DMSO concentration of 10%.

  • Add 2.5 µL of the diluted this compound or vehicle (10% DMSO) to the wells of a 384-well plate.

  • Add 17.5 µL of FGFR1 or FGFR2 enzyme diluted in assay buffer to each well (final concentrations of 0.50 nM and 0.25 nM, respectively).

  • Pre-incubate the plate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated-PYK2 substrate in assay buffer (final concentrations will vary depending on the experiment, e.g., 0–1,000 µM ATP and 80 nM substrate). The final reaction volume is 25 µL.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the stop/detection mixture.

  • Incubate the plate in the dark for 60 minutes at room temperature.

  • Read the plate on an Envision Multilabel plate reader (excitation: 640 nm, emission: 570 nm).

  • Calculate IC50 values from the resulting dose-response curves. If the enzyme concentration is above the IC50 value, convert the IC50 to a Ki value.

TR_FRET_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add FGFR Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (30 min) Add_Enzyme->Pre_Incubate Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (60 min) Add_Substrate_ATP->Incubate_Reaction Add_Stop_Detection Add Stop/Detection Mix (EDTA, Donor/Acceptor Beads) Incubate_Reaction->Add_Stop_Detection Incubate_Detection Incubate in Dark (60 min) Add_Stop_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50/Ki) Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a TR-FRET Kinase Inhibition Assay.
Cellular FGFR Phosphorylation Assay (Western Blot)

This protocol provides a general workflow for assessing the inhibition of FGFR phosphorylation in a cellular context using Western blotting.

Materials:

  • Cancer cell line with activated FGFR signaling (e.g., SNU-16)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2α, anti-total-FRS2α, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 or 72 hours).[1]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with antibodies for total protein and loading control to ensure equal loading.

  • Quantify band intensities to determine the extent of phosphorylation inhibition.

Conclusion

This compound is a potent inhibitor of the FGFR kinase family with additional activity against other clinically relevant kinases. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of FGFR-mediated signaling pathways that are critical for tumor cell proliferation and survival. The data presented in this guide, derived from both biochemical and cellular assays, underscore the therapeutic potential of this compound in malignancies characterized by aberrant FGFR signaling. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar kinase inhibitors.

References

Derazantinib's Potent and Selective Inhibition of FGFR1, FGFR2, and FGFR3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is an orally bioavailable small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, fusions, or mutations, is a known driver in various malignancies.[1] this compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising therapeutic agent in cancers with aberrant FGFR signaling.[3][4] This technical guide provides an in-depth overview of this compound's activity against these key FGFR isoforms, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FGFR kinase domain.[5] By binding to the ATP-binding pocket of the FGFR enzyme, it prevents the transfer of phosphate from ATP to the tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This blockade of FGFR signaling can lead to the inhibition of tumor cell proliferation, angiogenesis, and ultimately, tumor cell death in FGFR-dependent cancers.[2] The interaction of FGF ligands with FGFRs typically triggers receptor dimerization and phosphorylation of FGFR substrate 2 (FRS2), which in turn activates downstream pathways like the RAS-MAPK and PI3K-AKT signaling cascades.[6] this compound effectively curtails these processes.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against FGFR1, FGFR2, and FGFR3 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against FGFR Isoforms

TargetAssay TypeIC50 (nM)
FGFR1Cell-free kinase assay4.5[1][5]
FGFR2Cell-free kinase assay1.8[1][5]
FGFR3Cell-free kinase assay4.5[5]

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Inhibitory Activity of this compound

Cell LineOverexpressed ReceptorAssay TypeEC50 (µM)
Cos-1FGFR1Phosphorylation Inhibition< 0.123[5]
Cos-1FGFR2Phosphorylation Inhibition0.185[5]
Cos-1FGFR3Phosphorylation Inhibition0.463[5]

EC50: Half-maximal effective concentration.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and evaluation process, the following diagrams have been generated.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Dimerization & Autophosphorylation ATP ATP ATP->pFGFR ADP ADP pFGFR->ADP FRS2 FRS2 pFGFR->FRS2 pFRS2 p-FRS2 FRS2->pFRS2 RAS_MAPK RAS-MAPK Pathway pFRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway pFRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->pFGFR Inhibits

FGFR signaling and this compound inhibition.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinaseAssay Cell-Free Kinase Assay (Recombinant FGFR1/2/3) IC50 Determine IC50 values KinaseAssay->IC50 CellCulture Cell Lines with FGFR Dysregulation (e.g., SNU-16, NCI-H716) ProliferationAssay Cell Proliferation Assay CellCulture->ProliferationAssay PhosphoAssay FGFR Phosphorylation Assay (e.g., Western Blot) CellCulture->PhosphoAssay EC50 Determine EC50 values PhosphoAssay->EC50 Xenograft Xenograft Tumor Models (e.g., SNU-16 in nude mice) Treatment This compound Treatment Xenograft->Treatment Efficacy Assess Tumor Growth Inhibition Treatment->Efficacy Derazantinib_Activity_Relationship Logical Relationship of this compound's Activity cluster_targets Primary Targets cluster_effects Cellular and In Vivo Effects This compound This compound FGFR2 FGFR2 (IC50: 1.8 nM) This compound->FGFR2 Potent Inhibition FGFR1 FGFR1 (IC50: 4.5 nM) This compound->FGFR1 Strong Inhibition FGFR3 FGFR3 (IC50: 4.5 nM) This compound->FGFR3 Strong Inhibition Inhibition Inhibition of FGFR Autophosphorylation FGFR2->Inhibition FGFR1->Inhibition FGFR3->Inhibition Downstream Inhibition of Downstream Signaling (FRS2, ERK, AKT) Inhibition->Downstream Proliferation Anti-proliferative Activity in FGFR-driven Cell Lines Downstream->Proliferation TumorGrowth Inhibition of Tumor Growth in Xenograft Models Proliferation->TumorGrowth

References

The Dual Kinase Inhibitor Derazantinib: An In-depth Technical Guide to its Effects on CSF1R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (DZB) is a potent, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, specifically FGFR1, 2, and 3.[1][2][3] Emerging preclinical and clinical data have revealed that this compound also exhibits significant inhibitory activity against the colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage development and function.[1][3] This dual targeting of both FGFR and CSF1R positions this compound as a unique therapeutic agent with the potential to not only directly inhibit tumor growth driven by aberrant FGFR signaling but also to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[3][4] This guide provides a comprehensive technical overview of the effects of this compound on CSF1R, including its biochemical and cellular activity, and details the experimental protocols used to elucidate its mechanism of action.

Quantitative Data Presentation

The inhibitory activity of this compound against CSF1R and other relevant kinases has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeSource
CSF1R16.2Biochemical[5]
FGFR14.5Biochemical[6]
FGFR21.8 - 5.2Biochemical[5][6]
FGFR33Biochemical[6]
VEGFR231.7Biochemical[5]

Table 2: Cellular Inhibition of Phospho-CSF1R by this compound

Cell LineIC50 (nM)Assay TypeSource
RAW264.7 (murine macrophage)307Western Blot[4]
GDM-1 (human AML)<500Western Blot[4]
DEL (human AML)54Western Blot[4]
Isolated Murine Macrophages100 (GI50)Western Blot[7]

Experimental Protocols

Biochemical CSF1R Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CSF1R using a radiometric assay format.

Materials:

  • Recombinant human CSF1R kinase domain

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

  • Peptide substrate (e.g., KKKSPGEYVNIEFG)

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphoric acid

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the CSF1R kinase, peptide substrate, and kinase reaction buffer.

  • Add this compound at various concentrations (typically in a serial dilution). A DMSO vehicle control should be included.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for CSF1R.

  • Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Phospho-CSF1R Inhibition Assay (Western Blot)

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of CSF1R in a cellular context.

Materials:

  • RAW264.7, GDM-1, or DEL cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human or murine CSF1

  • This compound

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere and proliferate.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Stimulate the cells with CSF1 (e.g., 10 ng/mL) for a short period (e.g., 5 minutes) to induce CSF1R phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-CSF1R primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CSF1R antibody.

  • Quantify the band intensities and calculate the IC50 value for this compound's inhibition of CSF1R phosphorylation.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Materials:

  • Human tumor cell lines (e.g., gastric or cholangiocarcinoma cell lines with known FGFR and/or CSF1R status)

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).

  • Compare the tumor growth rates between the this compound-treated and control groups to determine efficacy.

Mandatory Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response CSF1 CSF1/IL-34 CSF1R CSF1R Dimerization & Autophosphorylation CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STATs STATs CSF1R->STATs AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STATs->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation This compound This compound This compound->CSF1R Inhibition

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (Radiometric) IC50_Determination_vitro IC50 Determination Kinase_Assay->IC50_Determination_vitro Cell_Culture Cell Culture (e.g., RAW264.7) Treatment This compound Treatment & CSF1 Stimulation Cell_Culture->Treatment Western_Blot Western Blot for pCSF1R Treatment->Western_Blot Western_Blot->IC50_Determination_vitro Xenograft_Model Tumor Xenograft Model (e.g., Gastric Cancer) IC50_Determination_vitro->Xenograft_Model Translational Rationale DZB_Administration This compound Administration (Oral Gavage) Xenograft_Model->DZB_Administration Tumor_Measurement Tumor Volume Measurement DZB_Administration->Tumor_Measurement Efficacy_Assessment Efficacy Assessment Tumor_Measurement->Efficacy_Assessment

Caption: Experimental Workflow for this compound's CSF1R Activity.

Discussion and Conclusion

The data presented in this technical guide clearly demonstrate that this compound is a potent inhibitor of CSF1R, in addition to its well-characterized activity against FGFR1-3. This dual inhibitory profile is supported by both biochemical and cellular assays, which show that this compound can effectively block CSF1R phosphorylation at nanomolar concentrations. The inhibition of CSF1R by this compound has significant implications for its anti-cancer activity. By targeting CSF1R, this compound can potentially disrupt the survival and pro-tumoral functions of tumor-associated macrophages, which are known to contribute to an immunosuppressive tumor microenvironment and promote tumor progression.[3][4]

The synergy observed between this compound and immunotherapy agents, such as PD-L1 antibodies, in preclinical models further underscores the importance of its CSF1R-inhibitory activity.[1] By alleviating the immunosuppressive effects of TAMs, this compound may enhance the efficacy of checkpoint inhibitors. Similarly, the combination of this compound with chemotherapy, such as paclitaxel, has shown synergistic effects in gastric cancer models, which may be partly attributable to the modulation of the tumor microenvironment via CSF1R inhibition.[2]

References

Methodological & Application

Application Notes and Protocols for Derazantinib In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Derazantinib (formerly ARQ-087) is an orally bioavailable and potent small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Specifically, it targets FGFR1, 2, and 3, which are key drivers in various cellular processes, including proliferation, differentiation, and angiogenesis.[2] Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, fusions, or activating mutations, is a known oncogenic driver in several cancers.[1][3] this compound's ability to selectively inhibit this pathway makes it a promising therapeutic agent.[4][5]

This document provides detailed application notes on the use of this compound in in vitro cell proliferation assays and a comprehensive protocol for researchers, scientists, and drug development professionals to assess its anti-proliferative effects.

Mechanism of Action: FGFR Signaling Inhibition

This compound functions as an ATP-competitive inhibitor of FGFR kinases.[1][3] By binding to the ATP-binding pocket of FGFR1, 2, and 3, it prevents the autophosphorylation and subsequent activation of the receptor.[3] This blockade inhibits the downstream signaling cascade, which includes key proteins such as FRS2α, AKT, and ERK.[1] The interruption of these pathways ultimately leads to an induction of G1 cell cycle arrest and apoptosis, thereby suppressing tumor cell proliferation.[3] In addition to the FGFR family, this compound also shows inhibitory activity against other kinases such as colony-stimulating factor 1 receptor (CSF1R), RET, DDR2, PDGFRβ, VEGFR, and KIT.[3][6][7]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates FRS2a FRS2α FGFR->FRS2a Phosphorylates GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT->Proliferation Promotes This compound This compound This compound->FGFR Inhibits (ATP-Competitive)

Caption: this compound's inhibition of the FGFR signaling pathway.

Application Notes

This compound has demonstrated significant anti-proliferative activity in a variety of in vitro models, particularly in cell lines characterized by FGFR dysregulation.[1] Its efficacy is often evaluated in cell-based assays that measure cell viability, metabolic activity, or proliferation rates following treatment.

  • Cancer Cell Lines: this compound is effective against cancer cell lines with FGFR gene amplifications, fusions, and mutations.[1][3] The anti-proliferative effects are typically dose-dependent. Studies have shown efficacy in various cancer types, including urothelial, gastric, and intrahepatic cholangiocarcinoma.[6][8][9]

  • Fibroblast Disorders: Beyond cancer, this compound has been shown to inhibit the proliferation of keloid fibroblasts (KFs). In one study, a 5 µmol/L concentration applied for 48 hours resulted in the near-complete elimination of KFs, suggesting its potential for treating fibroproliferative disorders.[4]

  • Synergy Studies: In vitro assays are also crucial for investigating synergistic or additive effects when this compound is combined with other therapeutic agents, such as chemotherapy drugs like paclitaxel or immunotherapy agents.[9]

Data Presentation: In Vitro Inhibitory Activity

The potency of this compound is quantified by its IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are summarized below.

Table 1: this compound Kinase Inhibitory Activity
Target KinaseIC50 (nM)Assay Type
FGFR14.5Cell-free
FGFR21.8Cell-free
FGFR34.5Cell-free
FGFR434Cell-free
CSF1R~1-3Kinase Assay
RET3Cell-free
DDR23.6Cell-free
PDGFRβ4.1Cell-free
KIT--
VEGFR--
Data sourced from[1][3][6].
Table 2: this compound Anti-Proliferative Activity in Cell Lines
Cell Line TypeMeasurementValue (µM)Notes
Urothelial CancerGI50Mean: 1.7Based on a screen of 14 urothelial cancer cell lines. Range was 0.4 - 3.4 µM.[6]
Keloid Fibroblasts-2.5 - 5.0Significant inhibitory effect observed at 2.5 µM; near-complete cell death at 5 µM after 48h.[4]
Cos-1 (FGFR1)EC50< 0.123Cellular assay measuring inhibition of phosphorylation.[3]
Cos-1 (FGFR2)EC500.185Cellular assay measuring inhibition of phosphorylation.[3]
Cos-1 (FGFR3)EC500.463Cellular assay measuring inhibition of phosphorylation.[3]
Cos-1 (FGFR4)EC50> 10Cellular assay measuring inhibition of phosphorylation.[3]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of adherent cancer cells. The principle of this assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.

Materials and Reagents
  • Target adherent cell line (e.g., SNU-16, NCI-H716)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT Reagent (5 mg/mL in sterile PBS, filtered)[10]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 5: Assay Harvest 1. Harvest & Count Cells Seed 2. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Harvest->Seed Incubate1 3. Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Prepare_Drug 4. Prepare Serial Dilutions of this compound Add_Drug 5. Add Drug to Wells (include vehicle control) Prepare_Drug->Add_Drug Incubate2 6. Incubate for 72 hours (37°C, 5% CO₂) Add_Drug->Incubate2 Add_MTT 7. Add 10 µL MTT Reagent (0.5 mg/mL final conc.) Incubate3 8. Incubate for 3-4 hours (37°C, 5% CO₂) Add_MTT->Incubate3 Solubilize 9. Add 100 µL Solubilization Solution Incubate3->Solubilize Read 10. Read Absorbance at 570 nm Solubilize->Read

Caption: General workflow for an MTT-based cell proliferation assay.
Detailed Procedure

Day 1: Cell Seeding

  • Culture cells to ~80% confluency under standard conditions.

  • Wash cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan blue).

  • Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line to ensure exponential growth throughout the assay period).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[12]

Day 2: this compound Treatment

  • Prepare serial dilutions of this compound from the stock solution using serum-free or complete medium. A typical concentration range might be 0.01 µM to 10 µM.

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

  • Return the plate to the incubator for the desired exposure period (e.g., 72 hours).

Day 5: MTT Assay and Data Collection

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the medium-only background wells from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism to determine the IC50 or GI50 value, which is the concentration of this compound that causes 50% inhibition of cell viability or growth.

References

Application Notes and Protocols for Derazantinib in Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Derazantinib

This compound (formerly ARQ-087) is an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of FGFR and subsequent activation of downstream signaling pathways.[3] Dysregulation of the FGFR signaling pathway, through gene fusions, amplifications, or mutations, is a known driver in various malignancies.[4] this compound has demonstrated significant anti-proliferative activity in preclinical models of cancers with such FGFR aberrations, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and urothelial carcinoma.[4][5][6]

Beyond its potent FGFR inhibition, this compound also exhibits inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[6][7][8] This multi-targeted profile suggests that this compound's anti-tumor activity may involve modulation of the tumor microenvironment, particularly by targeting tumor-associated macrophages through CSF1R inhibition, in addition to its direct effects on tumor cell proliferation and angiogenesis.[7]

These application notes provide an overview of the use of this compound in various animal xenograft models and offer detailed protocols for conducting such studies.

Key Applications in Xenograft Models

  • Efficacy Evaluation in FGFR-Aberrant Cancers: this compound is extensively evaluated in xenograft models of cancers harboring FGFR genetic alterations. This includes cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) of gastric cancer, cholangiocarcinoma, and breast cancer.[2][5][7]

  • Pharmacodynamic Studies: Xenograft models are instrumental in assessing the in vivo pharmacodynamic effects of this compound, such as the inhibition of FGFR phosphorylation and downstream signaling molecules like FRS2α, ERK, and AKT in tumor tissues.

  • Combination Therapy Studies: The synergistic or additive effects of this compound with other anti-cancer agents, such as paclitaxel or immune checkpoint inhibitors, are investigated in xenograft models to explore novel therapeutic strategies.[2][7]

  • Dose-Response Relationship: Establishing the dose-dependent anti-tumor efficacy and tolerability of this compound is a critical application of xenograft studies, informing clinical trial design.[9]

This compound Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. This compound inhibits the initial autophosphorylation of FGFR, thereby blocking these downstream signals.

Derazantinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR pFGFR FGFR->pFGFR Autophosphorylation This compound This compound This compound->pFGFR Inhibits FRS2 FRS2 pFGFR->FRS2 Recruits & Phosphorylates pFRS2 pFRS2 FRS2->pFRS2 GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS Recruits PI3K PI3K pFRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT PI3K-AKT Pathway AKT->Proliferation

Caption: this compound inhibits FGFR autophosphorylation.

Quantitative Data Summary

Xenograft ModelCancer TypeCell Line/PDXMouse StrainThis compound Dose (mg/kg, p.o.)Treatment ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
CDXGastric CancerSNU-16 (FGFR2 fusion)Athymic Nude75Daily83% TGI (p=0.002)[9]
CDXGastric CancerSNU-16 (FGFR2 fusion)Athymic Nude50Daily69% TGI (p=0.013)[9]
CDXCecum AdenocarcinomaNCI-H716 (FGFR2 amplification)Athymic Nude75Daily for 14 days96% TGI (p=0.0001)[9]
CDXCecum AdenocarcinomaNCI-H716 (FGFR2 amplification)Athymic Nude50Daily for 14 days68% TGI (p=0.0001)[9]
SyngeneicBreast Cancer4T1BALB/c65-75DailyTumor stasis[7]
PDXGastric CancerGA0119Athymic BALB/c65-75DailyMild inhibitory effect[7]
PDXCholangiocarcinomaCC6604Athymic BALB/c65-75DailyMild inhibitory effect[7]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Gastric Cancer

This protocol is based on studies using the SNU-16 human gastric cancer cell line, which harbors an FGFR2 gene fusion.

1. Cell Culture:

  • Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Husbandry:

  • Use female athymic nude mice, 6-8 weeks old.
  • House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
  • Provide ad libitum access to sterile food and water.
  • Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

  • Resuspend harvested SNU-16 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
  • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.

5. This compound Formulation and Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
  • Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 50 or 75 mg/kg) once daily.
  • Administer the vehicle alone to the control group.

6. Efficacy Evaluation and Endpoint:

  • Continue treatment for the specified duration (e.g., 21 days).
  • Monitor tumor volume and body weight throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Protocol 2: Patient-Derived Xenograft (PDX) Model for Gastrointestinal Cancers

This protocol provides a general framework for establishing and utilizing PDX models.

1. Establishment of PDX Models:

  • Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approval.
  • Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
  • Monitor for tumor engraftment and growth.
  • Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to subsequent generations of mice for expansion.

2. Experimental Workflow:

  • Once a sufficient number of mice with established tumors of the desired passage number are available, follow a similar procedure as outlined in Protocol 1 for tumor growth monitoring, randomization, drug administration, and efficacy evaluation.

Experimental Workflow Diagram

Xenograft_Experimental_Workflow Cell_Culture Cell Culture/ PDX Expansion Implantation Tumor Cell/Fragment Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Data Analysis Endpoint->Analysis

Caption: Workflow for this compound xenograft studies.

References

Derazantinib in Preclinical Research: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of derazantinib, a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. The following protocols and data are intended to guide the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound in various cancer models.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in preclinical xenograft models based on published studies.

Cancer TypePreclinical ModelThis compound DosageAdministration RouteTreatment ScheduleKey Findings
Gastric CancerSNU-16 (FGFR2 fusion) cell-line derived xenograft (CDX) in Balb/c miceVarious dosesOral (p.o.)Once daily (qd)Showed strong efficacy and reproducible synergy when combined with paclitaxel.[1]
Gastric CancerPatient-derived xenografts (PDX) with various FGFR aberrations (fusion, amplification, overexpression, or mutation) in Balb/c miceVarious dosesOral (p.o.)Once daily (qd)Combination with paclitaxel showed synergy in three models and additivity in two.[1] Efficacy correlated significantly with FGFR gene expression.[2]
CholangiocarcinomaNCI-H716 (FGFR2 fusion) xenograft in CB17 SCID miceUp to 75 mg/kgNot specifiedNot specifiedEffective at inhibiting tumor growth.[3]
CholangiocarcinomaSNU-16 (FGFR2 amplification) xenograft in female NCr nu/nu miceUp to 75 mg/kgNot specifiedNot specifiedWell-tolerated and effective at inhibiting tumor growth.[3]
Bladder CancerMBT-2 (FGFR-insensitive) syngeneic modelNot specifiedNot specifiedNot specifiedModulated the tumor microenvironment by increasing cytotoxic T, natural killer, and T-helper cells.[4]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in mice, based on a commonly used vehicle for poorly soluble compounds.

Materials:

  • This compound (ARQ-087) powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300

  • Tween80

  • Deionized water (ddH2O)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 93 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO.[3]

  • To prepare a 1 mL working solution, add 50 µL of the 93 mg/mL this compound stock solution to 400 µL of PEG300.[3]

  • Mix thoroughly until the solution is clear.[3]

  • Add 50 µL of Tween80 to the mixture and mix until clear.[3]

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.[3]

  • The final solution should be used immediately for optimal results.[3]

Note: The final concentrations of the vehicle components are 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O. Adjust the initial stock concentration and volumes as needed to achieve the desired final dosage for administration.

In Vivo Xenograft Tumor Model Protocol

This protocol outlines a general procedure for establishing and treating xenograft tumor models to evaluate the efficacy of this compound.

Animal Models:

  • Athymic nude mice, NCr nu/nu mice, or CB17 SCID mice are commonly used.[2][3]

Cell Lines:

  • SNU-16 (gastric cancer, FGFR2 amplification)

  • NCI-H716 (colorectal cancer, FGFR2 fusion)

  • Other cell lines with documented FGFR aberrations are also suitable.

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor volume using calipers (Volume = (length x width^2) / 2).

  • Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[1]

  • Drug Administration:

    • Administer this compound orally (p.o.) via gavage at the desired dose and schedule (e.g., once daily).

    • Administer the vehicle solution to the control group.

    • For combination studies, administer the other therapeutic agent (e.g., paclitaxel 15 mg/kg, intravenously, once weekly) according to the established protocol.[1]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study (e.g., 2-3 times per week).

    • At the end of the study (typically 3-4 weeks), euthanize the mice.[1]

  • Tissue Collection and Analysis:

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be snap-frozen for Western blot or qPCR analysis, or fixed in formalin and paraffin-embedded (FFPE) for immunohistochemistry (IHC).[1]

    • Analyze downstream signaling pathways (e.g., p-FGFR, p-FRS2-α, p-ERK) to confirm target engagement.[3]

Visualizations

This compound Signaling Pathway

Derazantinib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS STAT STAT FGFR->STAT VEGFR2 VEGFR2 CSF1R CSF1R This compound This compound This compound->FGFR This compound->VEGFR2 This compound->CSF1R FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: this compound inhibits FGFR, VEGFR2, and CSF1R signaling pathways.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., SNU-16, NCI-H716) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Groups (Tumor Volume ~150 mm³) monitoring->randomization treatment 5. Treatment Administration - Vehicle Control - this compound (p.o., qd) - Combination (optional) randomization->treatment assessment 6. Efficacy Assessment (Tumor Volume & Body Weight) treatment->assessment endpoint 7. Study Endpoint (e.g., 3-4 weeks) assessment->endpoint analysis 8. Tissue Collection & Analysis (IHC, Western Blot, qPCR) endpoint->analysis end End analysis->end

Caption: Workflow for preclinical evaluation of this compound in xenograft models.

References

Application Notes and Protocols for Derazantinib Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of derazantinib, a potent, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs). This document outlines the mechanism of action, key signaling pathways, and comprehensive protocols for assessing the effects of this compound on cancer cells in a laboratory setting.

Mechanism of Action and Signaling Pathway

This compound is a multi-kinase inhibitor that primarily targets FGFR1, FGFR2, and FGFR3.[1] It also demonstrates inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT.[1] By binding to the ATP-binding pocket of these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling cascades.[1]

The primary signaling pathways affected by this compound are the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer cells with aberrant FGFR signaling (e.g., due to gene fusions, amplifications, or mutations), inhibition by this compound leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis.[1][2]

Derazantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Inhibits GRB2/SOS GRB2/SOS FRS2->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

This compound inhibits FGFR signaling pathways.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and cancer cell lines.

TargetIC50 (nM)Cell LineIC50 (µM)Reference
FGFR14.5NCI-H7160.1 - 1[1]
FGFR21.8SNU-160.1 - 1[1]
FGFR34.5Keloid Fibroblasts2.5 (for significant inhibition)[3]
FGFR434[1]
RET3.0[1]
DDR23.6[1]
PDGFRβ4.1[1]
VEGFR231.7
KIT-[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) This compound Treatment->Cell Viability Assay (MTT/MTS) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis Cell Migration Assay (Scratch Assay) Cell Migration Assay (Scratch Assay) This compound Treatment->Cell Migration Assay (Scratch Assay)

General experimental workflow for in vitro testing.
Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.[1]

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

  • Data Acquisition:

    • For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For MTS: No solubilization step is needed.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM) for 24 or 48 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis

This protocol is for examining the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours). Lyse the cells with RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in protein phosphorylation levels relative to total protein and loading controls.

Cell Migration Assay (Scratch Assay)

This protocol is for assessing the effect of this compound on cell migration.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.

  • Scratch Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[3]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols: Derazantinib in Combination with Immunotherapy in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of derazantinib, a multi-kinase inhibitor, with immunotherapy in preclinical murine cancer models. The provided methodologies are based on established research demonstrating the synergistic anti-tumor effects of this combination, offering a valuable resource for designing and executing similar in vivo studies.

Introduction

This compound is an orally bioavailable small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinases 1, 2, and 3.[1][2] Notably, it also exhibits potent inhibitory activity against colony-stimulating factor 1 receptor (CSF1R).[3][4] This dual-targeting mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors. By inhibiting CSF1R, this compound can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive landscape.[3][5] This modulation can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-L1 antibodies, which aim to reinvigorate the anti-tumor T-cell response.[3][6]

Preclinical studies in syngeneic murine tumor models have demonstrated that the combination of this compound and an anti-PD-L1 antibody leads to enhanced anti-tumor efficacy, including inhibition of primary tumor growth and a reduction in metastases.[3][6][7] This enhanced effect is associated with an increased infiltration of cytotoxic T cells, natural killer (NK) cells, and T-helper cells into the tumor.[3][4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and anti-PD-L1 therapy in the 4T1 murine breast cancer model.

Table 1: Efficacy of this compound in Combination with Anti-PD-L1 in the 4T1 Syngeneic Breast Cancer Model

Treatment GroupPrimary Tumor GrowthLung MetastasesLiver MetastasesSpine Metastases
Vehicle Control----
This compoundTumor StasisReducedReducedReduced
Anti-PD-L1 AntibodyNo EfficacyNo EfficacyNo EfficacyNo Efficacy
This compound + Anti-PD-L1Increased Efficacy vs. This compound AloneFurther ReducedFurther ReducedFurther Reduced

Data compiled from El Shemerly et al., 2022.[3]

Table 2: Modulation of the Tumor Immune Microenvironment in 4T1 Tumors

Treatment GroupCytotoxic T Cells (CD8+)Natural Killer (NK) CellsT-Helper Cells (CD4+)
Vehicle ControlBaselineBaselineBaseline
This compound + Anti-PD-L1Strongly IncreasedStrongly IncreasedStrongly Increased

Data compiled from El Shemerly et al., 2022.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Dual Action

Derazantinib_Signaling cluster_0 Tumor Cell cluster_1 Macrophage cluster_2 T-Cell Interaction FGF FGF FGFR FGFR FGF->FGFR Proliferation Proliferation FGFR->Proliferation Angiogenesis Angiogenesis FGFR->Angiogenesis Survival Survival FGFR->Survival Derazantinib_FGFR This compound Derazantinib_FGFR->FGFR CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R TAM Differentiation & Survival TAM Differentiation & Survival CSF1R->TAM Differentiation & Survival Derazantinib_CSF1R This compound Derazantinib_CSF1R->CSF1R Tumor_Cell_PDL1 Tumor Cell (PD-L1) T_Cell_PD1 T-Cell (PD-1) Tumor_Cell_PDL1->T_Cell_PD1 Inhibition T_Cell_Inactivation T-Cell Inactivation T_Cell_PD1->T_Cell_Inactivation Anti_PDL1 Anti-PD-L1 Ab Anti_PDL1->Tumor_Cell_PDL1

Caption: Dual inhibitory action of this compound and the effect of anti-PD-L1.

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis culture_4T1 4T1 Cell Culture (RPMI-1640 + 10% FBS) implant_4T1 Orthotopic Implantation of 4T1 cells in BALB/c mice culture_4T1->implant_4T1 culture_MBT2 MBT-2 Cell Culture (EMEM + 10% FBS) implant_MBT2 Orthotopic Implantation of MBT-2 cells in C3H/He mice culture_MBT2->implant_MBT2 treatment_groups Treatment Groups: - Vehicle - this compound - Anti-PD-L1 Ab - Combination implant_4T1->treatment_groups implant_MBT2->treatment_groups drug_admin Drug Administration treatment_groups->drug_admin tumor_measurement Primary Tumor Measurement drug_admin->tumor_measurement metastasis_quant Metastasis Quantification drug_admin->metastasis_quant ihc Immunohistochemistry (CD4, CD8, NK cells) drug_admin->ihc

Caption: Workflow for murine studies of this compound and immunotherapy.

Experimental Protocols

Cell Culture

1.1. 4T1 Murine Breast Carcinoma Cells [1][2][7][8][9]

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).

    • Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes until cells detach.

    • Neutralize the trypsin with 4-6 mL of complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 3-5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:4 ratio.

    • Change the medium every 2-3 days.

1.2. MBT-2 Murine Bladder Tumor Cells [5][10][11][12]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Follow the same procedure as for 4T1 cells. The doubling time is approximately 24 hours.

Murine Tumor Models

2.1. 4T1 Orthotopic Breast Cancer Model [1][4][13][14]

  • Animals: 6-8 week old female BALB/c mice.

  • Cell Preparation:

    • Harvest 4T1 cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Implantation Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave the fur around the fourth mammary fat pad.

    • Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the mammary fat pad using a 26-gauge needle.

    • Monitor the mice for tumor growth, which is typically palpable within one week.

2.2. MBT-2 Orthotopic Bladder Cancer Model [3][6]

  • Animals: Female C3H/He mice.

  • Cell Preparation:

    • Harvest and wash MBT-2 cells as described for 4T1 cells.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Implantation Procedure (Direct Injection):

    • Anesthetize the mouse.

    • Make a transperitoneal incision to expose the bladder.

    • Slowly inject 20 µL of the cell suspension (1 x 10^5 cells) into the submucosal layer of the bladder wall.

    • Return the bladder to the abdominal cavity and suture the incision.

Drug Administration

3.1. This compound [15][16]

  • Formulation: While specific formulations for in vivo studies can vary, a common approach is to dissolve this compound in a vehicle such as a solution of DMSO, PEG300, Tween80, and water.

  • Dosage: A well-tolerated and effective dose in murine models is up to 75 mg/kg.

  • Administration: Administer orally (p.o.) once daily.

3.2. Anti-PD-L1 Antibody [17][18][19]

  • Antibody Clone: 10F.9G2 is a commonly used clone for in vivo studies in mice.

  • Dosage: A standard dose range is 100-250 µg per mouse.

  • Administration: Administer intraperitoneally (i.p.) 2-3 times per week.

Assessment of Efficacy

4.1. Primary Tumor Growth

  • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

4.2. Quantification of Lung Metastases (India Ink Method) [20][21][22][23][24]

  • Euthanize the mouse at the study endpoint.

  • Expose the trachea and cannulate it with a fine-gauge needle or catheter.

  • Slowly inject 1-2 mL of a 15% India ink solution in PBS into the lungs via the trachea until the lungs are fully inflated and appear black.

  • Excise the lungs and place them in Fekete's solution (100 mL of 70% ethanol, 10 mL of 37% formaldehyde, and 5 mL of glacial acetic acid) for at least 24 hours to fix the tissue and bleach the black pigment from the normal lung tissue.

  • Metastatic nodules will appear as white spots against the dark background of the normal lung tissue.

  • Count the number of surface nodules on all lobes of the lungs under a dissecting microscope.

Immunohistochemistry for Immune Cell Infiltration

This protocol provides a general guideline for the immunohistochemical staining of CD4+, CD8+, and NK cells in formalin-fixed, paraffin-embedded (FFPE) murine tumor tissues.[25][26][27][28][29]

5.1. Tissue Preparation

  • Fix the excised tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 4-5 µm sections and mount them on positively charged slides.

5.2. Staining Protocol

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave. The optimal time and temperature should be optimized for each antibody.

    • Allow the slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate the sections with 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody (anti-CD4, anti-CD8, or an NK cell marker like anti-NK1.1 or anti-Nkp46) diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Secondary Antibody and Detection:

    • Wash the slides with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rat or goat anti-rabbit, depending on the primary antibody host) for 30-60 minutes.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Wash with PBS.

  • Chromogen Development:

    • Incubate the sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached.

    • Rinse with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

5.3. Analysis

  • The stained slides can be scanned to create digital images.

  • The number of positive cells (brown staining) can be quantified in multiple high-power fields using image analysis software.

  • Data can be expressed as the number of positive cells per unit area (e.g., cells/mm²).

References

Application Notes and Protocols for Derazantinib in Patient-Derived Xenograft (PDX) Models of Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (DZB) is an orally bioavailable, potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, particularly FGFR1, FGFR2, and FGFR3.[1] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation through gene fusions, amplifications, or mutations has been implicated as a key driver in various cancers, including gastric cancer.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical tool. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumors compared to traditional cell line-derived xenografts, thus providing a more predictive platform for evaluating novel therapeutic agents.[4]

These application notes provide a comprehensive overview of the use of this compound in gastric cancer PDX models, including its mechanism of action, efficacy data, and detailed experimental protocols for preclinical studies.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways. This blockade of FGFR signaling can lead to the inhibition of tumor cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.[5] Notably, the efficacy of this compound in gastric cancer models has been shown to correlate significantly with FGFR gene expression levels.[1] Strong responses, including complete tumor regression, have been observed in PDX models harboring FGFR2 fusions.[3] In addition to its activity against FGFR, this compound also exhibits inhibitory effects on the colony-stimulating factor 1 receptor (CSF1R).[1] This dual activity may contribute to its anti-tumor effects by modulating the tumor microenvironment, particularly tumor-associated macrophages.[1][2]

FGFR Signaling Pathway Inhibition by this compound

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR

FGFR signaling pathway and the inhibitory action of this compound.

Efficacy of this compound in Gastric Cancer PDX Models

This compound has demonstrated significant anti-tumor activity as a monotherapy and in combination with other agents in gastric cancer PDX models. The response to treatment is particularly pronounced in models with specific FGFR genetic aberrations.

Monotherapy Efficacy
PDX Model IDFGFR AlterationTreatmentDosing ScheduleEfficacy EndpointResultReference
Multiple Gastric Cancer PDXFGFR2 FusionThis compound75 mg/kg, p.o., q.d.Tumor GrowthStrong regression[5]
Multiple Gastric Cancer PDXDriver Mutations (non-FGFR)This compound75 mg/kg, p.o., q.d.Best ΔT/C0.42[5]
Multiple Gastric Cancer PDXHigh FGFR2 ExpressionThis compound75 mg/kg, p.o., q.d.Tumor GrowthStrong responses[5]

Note: Specific TGI percentages for individual PDX models are not consistently reported in the public literature. The efficacy is often described qualitatively (e.g., "strong regression"). ΔT/C represents the change in tumor volume in the treated group versus the control group.

Combination Therapy Efficacy (this compound with Paclitaxel)

Studies have shown a synergistic or additive effect when combining this compound with paclitaxel in gastric cancer PDX models.[1] This enhanced efficacy is particularly associated with a higher presence of M2-type tumor-associated macrophages in the tumor microenvironment.[1]

PDX Model TypeTreatmentDosing ScheduleInteractionKey FindingReference
Gastric Cancer PDX (n=6)This compound + PaclitaxelNot SpecifiedSynergy (5 models), Additivity (2 models)Synergy is significantly associated with higher levels of M2-type macrophages.[1]
Gastric Cancer PDX with FGFR2 fusionsThis compound + PaclitaxelNot SpecifiedSynergyComplete tumor regression observed in most cases.[2]

Experimental Protocols

Establishment of Gastric Cancer PDX Models

This protocol outlines the key steps for establishing gastric cancer PDX models from patient tumor tissue.

Materials:

  • Fresh patient gastric tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile surgical instruments (scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS) containing antibiotics (e.g., penicillin/streptomycin)

  • Matrigel (optional)

  • Anesthesia for mice (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Tissue Collection and Processing:

    • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics to remove any contaminants.

    • Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin of the flank.

    • Using forceps, create a subcutaneous pocket.

    • (Optional) Mix the tumor fragments with Matrigel to support initial engraftment.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by caliper measurements.

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor. A portion can be cryopreserved for future use, and another portion can be processed for reimplantation into new host mice for cohort expansion (passaging).

This compound Administration and Efficacy Evaluation

This protocol details the administration of this compound and the subsequent evaluation of its anti-tumor efficacy in established gastric cancer PDX models.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers for tumor measurement

  • Mice bearing established gastric cancer PDX tumors (tumor volume ~100-200 mm³)

Procedure:

  • Drug Preparation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, for a 75 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 7.5 mg/mL.

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Treatment Administration:

    • Randomize mice with established tumors into treatment and control groups.

    • Administer this compound orally (p.o.) via gavage once daily (q.d.) at the specified dose (e.g., 75 mg/kg).

    • Administer an equivalent volume of the vehicle to the control group.

    • Continue treatment for the planned duration of the study (e.g., 21-28 days).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula:

      • TGI (%) = [1 - (ΔT / ΔC)] x 100

      • Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Alternatively, calculate the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).

Experimental Workflow for this compound Efficacy Studies in Gastric Cancer PDX Models

PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Patient_Tumor Patient Tumor Tissue Collection Implantation Subcutaneous Implantation in Mice Patient_Tumor->Implantation Expansion Tumor Growth & Cohort Expansion Implantation->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment_Group This compound Administration Randomization->Treatment_Group Control_Group Vehicle Administration Randomization->Control_Group Monitoring Tumor Volume & Body Weight Measurement Treatment_Group->Monitoring Control_Group->Monitoring Data_Collection Endpoint Data Collection Monitoring->Data_Collection TGI_Calculation Calculation of TGI or T/C Ratio Data_Collection->TGI_Calculation Biomarker_Analysis Biomarker Analysis (e.g., FGFR expression) Data_Collection->Biomarker_Analysis

Workflow for this compound studies in gastric cancer PDX models.

References

Troubleshooting & Optimization

Derazantinib Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Derazantinib in various research models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-target kinases of this compound?

A1: this compound is a multi-kinase inhibitor that primarily targets the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1] However, it also exhibits inhibitory activity against a range of other kinases. This off-target activity is crucial to consider when interpreting experimental results. Key off-target kinases include Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor (VEGFR), KIT, RET, Discoidin Domain Receptor 2 (DDR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3]

Q2: At what concentrations are off-target effects of this compound likely to be observed in cell-based assays?

A2: Off-target effects are concentration-dependent. While potent against FGFRs at low nanomolar concentrations, inhibition of off-target kinases may require higher concentrations. For example, in keloid fibroblasts, a significant inhibitory effect was observed at 2.5 µmol/L, with near-complete cell death at 5 µmol/L after 48 hours.[4] In urothelial cancer cell lines, the mean GI50 was 1.7 ± 0.2 µM.[2] Researchers should perform dose-response studies in their specific cell models to distinguish between on-target FGFR inhibition and potential off-target effects.

Q3: What are the potential functional consequences of this compound's off-target effects on CSF1R?

A3: Inhibition of CSF1R by this compound can have significant effects on the tumor microenvironment.[2][5] CSF1R is crucial for the survival and differentiation of tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, which promotes immunosuppression.[6] By inhibiting CSF1R, this compound can reduce the population of M2-TAMs, potentially enhancing anti-tumor immune responses.[2][6] This dual inhibition of FGFR and CSF1R may lead to synergistic anti-cancer activity.[5][6]

Q4: Can this compound impact angiogenesis in research models?

A4: Yes, this compound has been shown to have anti-angiogenic properties.[4][7][8] This is likely due to its inhibitory effects on VEGFR, a key regulator of blood vessel formation.[1][3] In zebrafish embryo models, this compound treatment impaired sprouting angiogenesis at concentrations between 0.3 and 10 µM.[7] In xenograft models, this compound treatment was associated with disrupted angiogenesis.[4]

Q5: What are the common side effects or toxicities observed with this compound in in vivo models and clinical studies that might be indicative of off-target effects?

A5: In both preclinical and clinical settings, several adverse events have been reported with this compound treatment. Hyperphosphatemia is a common on-target effect of FGFR inhibition.[9] However, other side effects may be linked to off-target activities. Commonly observed adverse events include asthenia/fatigue, eye toxicity (such as dry eye and blurred vision), and increases in liver enzymes (ALT/AST).[9][10] Less frequent but reported class-effects for FGFR inhibitors include stomatitis, hand-foot syndrome, and nail toxicity.[3][10][11] In animal models, particularly at higher doses, effects on normal physiological processes regulated by off-target kinases should be monitored. For instance, in zebrafish, this compound treatment led to developmental abnormalities, including shorter and thinner wings in chick embryos, which is a typical phenotype for FGFR inhibition.[12]

Troubleshooting Guides

Problem: Unexpected cell death or growth inhibition in a cell line that does not have FGFR aberrations.

  • Possible Cause: This could be due to off-target inhibition of other kinases essential for the survival or proliferation of that specific cell line, such as KIT, PDGFRβ, or VEGFR.[1]

  • Troubleshooting Steps:

    • Confirm the absence of FGFR expression/activity: Use Western blotting to check for the presence and phosphorylation status of FGFRs in your cell line.

    • Perform a broader kinase screen: If available, use a kinase profiling service to identify which other kinases are inhibited by this compound at the concentrations you are using.

    • Test inhibitors with different selectivity profiles: Compare the effects of this compound with a more selective FGFR inhibitor to see if the phenotype persists.

    • Rescue experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by activating its downstream signaling pathway.

Problem: Inconsistent anti-tumor efficacy in xenograft models despite confirmed FGFR alterations.

  • Possible Cause: The tumor microenvironment can significantly influence drug efficacy. This compound's off-target effect on CSF1R and subsequent modulation of immune cells might be a contributing factor.[5][6] The efficacy of this compound in gastric cancer models correlated with FGFR gene expression but also showed synergy with paclitaxel in models with higher levels of M2-type macrophages.[5]

  • Troubleshooting Steps:

    • Characterize the tumor microenvironment: Use immunohistochemistry or flow cytometry to analyze the immune cell infiltrate (e.g., M2-macrophages) in your xenograft models.

    • Evaluate in syngeneic models: If possible, switch to an immunocompetent syngeneic mouse model to better assess the contribution of the immune system to this compound's efficacy.[6]

    • Combination therapy studies: Explore combining this compound with immunotherapies, such as PD-1/PD-L1 inhibitors, which has been suggested to have a synergistic effect.[6]

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Reference
Primary Targets
FGFR14.5[1]
FGFR21.8[1]
FGFR34.5[1]
Off-Targets
FGFR434[1]
CSF1R~1 (comparative)[2]
RETInhibited[1]
DDR2Inhibited[1]
PDGFRβInhibited[1]
VEGFRInhibited[1][3]
KITInhibited[1]

Note: "Inhibited" indicates that the source mentions inhibitory activity but does not provide a specific IC50 value. The CSF1R IC50 is presented as a comparative potency to FGFR1/2/3 based on the source.

Experimental Protocols

1. Radiometric Kinase Assay for Off-Target Inhibition

  • Objective: To determine the IC50 of this compound against a specific off-target kinase.

  • Materials:

    • Recombinant kinase of interest

    • Specific peptide substrate for the kinase

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a 96-well plate, add the recombinant kinase and the peptide substrate to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis of CSF1R Phosphorylation in Macrophages

  • Objective: To assess the inhibitory effect of this compound on CSF1-induced CSF1R phosphorylation.

  • Materials:

    • Macrophage cell line (e.g., bone-marrow-derived macrophages)

    • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Recombinant human or murine CSF1

    • This compound

    • Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate macrophages and allow them to adhere.

    • Starve the cells in serum-free media for 12 hours.[2]

    • Pre-incubate the cells with varying concentrations of this compound or DMSO for 30 minutes.[2]

    • Stimulate the cells with CSF1 (e.g., 0.3 µM) for 3 minutes.[2]

    • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-CSF1R antibody as a loading control.

Mandatory Visualizations

Derazantinib_Off_Target_Signaling cluster_fgfr On-Target Pathway cluster_csf1r Off-Target Pathway 1 cluster_vegfr Off-Target Pathway 2 This compound This compound FGFR FGFR1/2/3 This compound->FGFR Inhibits CSF1R CSF1R This compound->CSF1R Inhibits VEGFR VEGFR This compound->VEGFR Inhibits FGFR_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->FGFR_Signaling Proliferation Cell Proliferation & Survival FGFR_Signaling->Proliferation TAM_Survival M2-TAM Survival & Differentiation CSF1R->TAM_Survival Immunosuppression Immunosuppression TAM_Survival->Immunosuppression Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: this compound's on- and key off-target signaling pathways.

Experimental_Workflow_CSF1R start Plate Macrophages starve Serum Starvation (12h) start->starve pretreat Pre-treat with this compound or DMSO (30 min) starve->pretreat stimulate Stimulate with CSF1 (3 min) pretreat->stimulate lyse Cell Lysis stimulate->lyse sds_page SDS-PAGE & Western Blot lyse->sds_page probe_pCSF1R Probe for p-CSF1R sds_page->probe_pCSF1R probe_tCSF1R Probe for total CSF1R probe_pCSF1R->probe_tCSF1R analyze Analyze Inhibition probe_tCSF1R->analyze

Caption: Workflow for assessing CSF1R phosphorylation inhibition.

References

Technical Support Center: Understanding and Overcoming Resistance to Derazantinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the mechanisms of resistance to Derazantinib in cancer cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating experimental challenges and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a pan-FGFR inhibitor, primarily occurs through two main avenues:

  • On-target secondary mutations: The most common mechanism is the development of secondary mutations within the kinase domain of the FGFR gene, particularly FGFR2. These mutations can interfere with the binding of this compound to its target. Key recurring mutations have been identified at the "gatekeeper" residue (e.g., V565F/L) and the "molecular brake" residue (e.g., N550K/H) of FGFR2.[1] In some cases, multiple distinct FGFR2 mutations can be detected in a single patient upon progression, a phenomenon known as polyclonal resistance.[2]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the need for FGFR signaling to drive proliferation and survival. The most frequently implicated pathways are the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways.[1][3] Mutations in key components of these pathways, such as KRAS, NRAS, or PIK3CA, can lead to constitutive activation, rendering the cells independent of FGFR signaling.[1][2]

Q2: My cancer cell line shows intrinsic (primary) resistance to this compound. What could be the cause?

Intrinsic resistance to this compound can be multifactorial. Potential causes include:

  • Pre-existing FGFR mutations: The cancer cell line may already harbor FGFR mutations that confer resistance to this compound.

  • Co-occurring genomic alterations: The cells may have pre-existing mutations in downstream signaling molecules of the MAPK or PI3K/AKT/mTOR pathways, making them less dependent on FGFR signaling from the outset.[1]

  • Low FGFR expression or dependency: The cell line may not be genuinely dependent on FGFR signaling for its growth and survival, even if it harbors an FGFR alteration.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, preventing it from reaching its target at a sufficient concentration.

Q3: How does the efficacy of this compound against common FGFR2 resistance mutations compare to other FGFR inhibitors?

The efficacy of different FGFR inhibitors varies against specific resistance mutations. This compound may be only modestly affected by some mutations but has a higher baseline IC50 compared to other inhibitors, which might limit the observable fold-change in resistance.[1] Covalent inhibitors like futibatinib may overcome some resistance mutations that affect reversible inhibitors.[1]

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of secondary FGFR mutations.1. Sequence the FGFR kinase domain in the resistant cell line to identify potential mutations. 2. Compare the sequence to the parental, sensitive cell line. 3. Refer to the data table below for known this compound-resistant mutations.
Activation of bypass signaling pathways.1. Perform Western blot analysis to assess the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in both sensitive and resistant cells, with and without this compound treatment. 2. Sequence key genes in these pathways (KRAS, BRAF, PIK3CA, PTEN) to check for new mutations.
Increased drug efflux.1. Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 2. Perform qPCR or Western blot to check for overexpression of ABC transporters (e.g., ABCB1/MDR1, ABCG2).
Issue 2: Conflicting results in cell viability assays.
Possible Cause Troubleshooting Steps
Assay variability.1. Ensure consistent cell seeding density. 2. Verify the metabolic activity of the cell line, as assays like MTT/MTS depend on it. 3. Include appropriate controls (untreated, vehicle-treated). 4. Confirm the concentration and stability of the this compound stock solution.
Incorrect incubation time.1. Optimize the drug incubation time for your specific cell line (e.g., 48, 72, 96 hours).
Cell line contamination.1. Regularly check cell lines for mycoplasma contamination. 2. Perform cell line authentication.

Data Presentation

Table 1: In Vitro Activity of this compound against Wild-Type and Mutated FGFR2

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various FGFR2 mutations. The data is derived from a study using the CCLP-1 cell line engineered to express an FGFR2-PHGDH fusion with the indicated mutations.[1]

FGFR2 Kinase Domain StatusThis compound IC50 (µM)Fold Change vs. Wild-Type
Wild-Type0.4431.0
V565F (Gatekeeper)2.5085.7
N550H (Molecular Brake)1.3453.0
N550K (Molecular Brake)>5>11.3
E566A1.2582.8
L618V0.8171.8
K660N0.9832.2

Data adapted from Gao et al., Cancer Discovery, 2022.[1]

Mandatory Visualizations

FGFR_Signaling_and_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Mechanisms of Resistance FGF FGF Ligand FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibition Secondary_Mutation Secondary FGFR Mutation (e.g., V565F, N550K) Secondary_Mutation->FGFR Prevents Inhibition Bypass_Activation Bypass Pathway Activation (e.g., KRAS, PIK3CA mut) Bypass_Activation->RAS Bypass_Activation->PI3K

Caption: Signaling pathways downstream of FGFR and mechanisms of resistance to this compound.

Experimental_Workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanism Investigation Parental Parental Sensitive Cell Line Treatment Chronic Treatment with Increasing Doses of This compound Parental->Treatment Resistant This compound-Resistant Cell Line Treatment->Resistant Viability Confirm Resistance (Cell Viability Assay) Resistant->Viability Sequencing Genomic Analysis (FGFR, KRAS, PIK3CA, etc.) Resistant->Sequencing Western Pathway Analysis (Western Blot for p-ERK, p-AKT) Resistant->Western

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

Objective: To develop cancer cell lines with acquired resistance to this compound for in vitro studies.

Methodology:

  • Determine IC50: First, determine the IC50 of this compound for the parental (sensitive) cell line using a standard cell viability assay (see Protocol 2).

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume proliferation (this may take several passages), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Maintenance: Continue this process of dose escalation until the cells can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50.

  • Characterization: The resulting cell population is considered resistant. This should be confirmed by re-evaluating the IC50.

  • Cryopreservation: It is advisable to cryopreserve aliquots of cells at different stages of resistance development.

Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cells and determine the IC50.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for Signaling Pathway Analysis

Objective: To assess the activation status of key signaling pathways (e.g., MAPK, PI3K/AKT) in response to this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Plate parental and resistant cells and treat them with this compound or vehicle for a specified time (e.g., 2, 6, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

References

Technical Support Center: Optimizing Derazantinib Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of derazantinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable small molecule inhibitor of fibroblast growth factor receptors (FGFR), with potent activity against FGFR1, FGFR2, and FGFR3.[1][2] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of FGFR and subsequently inhibiting downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration in FGFR-driven tumors.[3][4] Additionally, this compound has been shown to inhibit other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), which may contribute to its anti-tumor activity by modulating the tumor microenvironment and angiogenesis.[2][5]

Q2: In which tumor models has this compound shown preclinical in vivo efficacy?

This compound has demonstrated significant in vivo anti-tumor effects in a variety of preclinical models, including:

  • Gastric Cancer: In both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) of gastric cancer, this compound efficacy correlated with FGFR gene expression.[1]

  • Cholangiocarcinoma: Efficacy has been observed in FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA) models.[6]

  • Urothelial Carcinoma: Preclinical data suggests efficacy in urothelial carcinoma models with FGFR mutations.[7]

  • Breast Cancer: In a syngeneic breast cancer model (4T1), this compound led to tumor stasis.[8][9]

  • Other FGFR-driven models: Efficacy has also been shown in xenograft models with FGFR2 gene amplifications and fusions, such as NCI-H716 and SNU-16.[3][10]

Q3: What are the recommended starting doses for this compound in mouse models?

Based on preclinical studies, oral doses of this compound ranging from 25 to 75 mg/kg, administered daily (QD), have been shown to be well-tolerated and effective in various mouse xenograft models.[10] For combination studies, such as with paclitaxel, this compound has been used at approximately half the maximum tolerated dose (MTD) in combination with the MTD of paclitaxel.[11]

Q4: How should this compound be formulated for oral administration in animal studies?

A common formulation for oral gavage in mice involves dissolving this compound in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na) solution.[12] Another described formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[10] It is crucial to ensure the final solution is homogenous and administered immediately after preparation. For tips on improving the oral gavage technique, precoating the gavage needle with sucrose has been shown to reduce stress in mice.[13]

Troubleshooting Guide

Issue 1: Suboptimal Anti-Tumor Efficacy
Potential Cause Troubleshooting Step
Inappropriate Animal Model Ensure the selected tumor model has the relevant FGFR alteration (fusion, mutation, or amplification) and expresses FGFR at a sufficient level. This compound efficacy in gastric cancer models correlates significantly with FGFR gene expression, but not necessarily with DNA copy number or mutations.[1] Consider using patient-derived xenograft (PDX) models for greater clinical relevance.
Suboptimal Dosing or Schedule Perform a dose-response study to determine the optimal dose for your specific model. Consider alternative dosing schedules, such as twice daily (BID) dosing, which has been explored in clinical trials.[7]
Poor Drug Exposure Conduct pharmacokinetic (PK) studies to assess this compound levels in plasma and tumor tissue. If exposure is low, re-evaluate the formulation and administration route. A study in rats used UPLC-MS/MS to determine this compound concentration in plasma.[12]
Drug Resistance Investigate potential mechanisms of acquired resistance, such as secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations) or activation of bypass signaling pathways.[1][14] Consider combination therapies to overcome resistance.
Tumor Microenvironment Factors In some models, the tumor microenvironment can influence efficacy. For example, the synergy between this compound and paclitaxel in gastric cancer models was associated with higher levels of M2-type macrophages.[2] Consider using syngeneic models with a competent immune system to evaluate the impact of this compound's CSF1R inhibition on the tumor immune microenvironment.[8][9]
Issue 2: Observed Toxicity in Animal Models
Potential Cause Troubleshooting Step
On-Target Toxicities Monitor for known class-effects of FGFR inhibitors, such as hyperphosphatemia and ocular toxicities.[6][9][15]
HyperphosphatemiaRegularly monitor serum phosphate levels. If elevated, consider a dose reduction or interruption. A low-phosphate diet and the use of phosphate binders can also be implemented.[15][16]
Ocular ToxicitiesPerform regular ophthalmic examinations. If toxicities like dry eye or blurred vision are observed, consider dose reduction or interruption.[6]
Off-Target Toxicities or Vehicle Effects Include a vehicle-only control group to distinguish drug-related toxicity from effects of the formulation. If toxicity persists, consider reformulating the drug.
General Health Decline Monitor animal body weight, food and water intake, and overall behavior. A significant loss of body weight may necessitate a dose reduction or temporary cessation of treatment.
Issue 3: Acquired Resistance to this compound
Potential Cause Troubleshooting Step
Secondary FGFR Mutations Sequence the FGFR gene in resistant tumors to identify potential secondary mutations in the kinase domain. Different FGFR inhibitors have varying activity against specific resistance mutations.[14]
Bypass Signaling Pathway Activation Perform phosphoproteomic or transcriptomic analysis of resistant tumors to identify upregulated alternative signaling pathways (e.g., PI3K/AKT, MAPK).[1]
Combination Therapy Consider combining this compound with other agents to overcome resistance.
ChemotherapyThe combination of this compound with paclitaxel has shown synergistic effects in gastric cancer models, particularly in tumors with high levels of M2 macrophages.[2][7]
ImmunotherapyIn syngeneic models, combining this compound with an anti-PD-L1 antibody enhanced anti-tumor efficacy and promoted an anti-tumor immune infiltrate.[8][9] This is attributed to this compound's inhibitory effect on CSF1R, which can reduce the number of immunosuppressive M2 macrophages.[8][9]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Cell Line/Assay Condition
FGFR14.5Biochemical Assay
FGFR21.8Biochemical Assay
FGFR34.5Biochemical Assay
CSF1RPotent Inhibition (IC50 comparable to FGFR1-3)Macrophage and tumor cell lines
VEGFR2Potent InhibitionKinase Assay

Data compiled from multiple sources.[3][10]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Tumor ModelAnimal ModelThis compound DoseEfficacy Outcome
Gastric Cancer (SNU-16 CDX)Athymic Nude Mice~Half MTD (in combo)Synergistic tumor regression with paclitaxel
Gastric Cancer (PDX)Athymic Nude MiceNot specifiedEfficacy correlated with FGFR expression
Cholangiocarcinoma (FGFR2 fusion)Not specified300 mg/day (human equivalent)Objective Response Rate: 20.7%
Breast Cancer (4T1 Syngeneic)BALB/c Mice65-75 mg/kg/dayTumor stasis
FGFR2-driven Xenografts (NCI-H716, SNU-16)Athymic Nude MiceUp to 75 mg/kg/dayInhibition of tumor growth

Data compiled from multiple sources.[1][6][8][10][11]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line (e.g., SNU-16 for gastric cancer) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound formulation for oral gavage as described in the FAQ section.

    • Administer this compound or vehicle control daily by oral gavage at the predetermined dose.

    • For combination studies, administer the second agent (e.g., paclitaxel intravenously) according to its established protocol.[11]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor tissue at various time points after the last dose for pharmacodynamic (PD) analysis.

    • Analyze downstream signaling of the FGFR pathway (e.g., phosphorylation of FRS2α and ERK) by Western blot or immunohistochemistry to confirm target engagement.[10]

Protocol 2: In Vivo Combination Study with an Immune Checkpoint Inhibitor in a Syngeneic Model
  • Cell Culture and Implantation:

    • Use a murine cancer cell line (e.g., 4T1 breast cancer) compatible with the selected immunocompetent mouse strain (e.g., BALB/c).

    • Implant tumor cells orthotopically (e.g., into the mammary fat pad for 4T1 cells) to better recapitulate the tumor microenvironment.

  • Treatment Administration:

    • Administer this compound orally on a daily schedule.

    • Administer the anti-PD-L1 antibody (or isotype control) intraperitoneally at the recommended dose and schedule (e.g., twice weekly).[8]

  • Efficacy and Metastasis Assessment:

    • Monitor primary tumor growth as described in Protocol 1.

    • At the end of the study, assess metastatic burden in relevant organs (e.g., lungs, liver) by visual counting of nodules or through bioluminescence imaging if using luciferase-expressing tumor cells.[8]

  • Immune Cell Profiling:

    • Isolate tumors and spleens and prepare single-cell suspensions.

    • Perform flow cytometry or immunohistochemistry to analyze the immune cell infiltrate in the tumor microenvironment, focusing on populations such as cytotoxic T cells, helper T cells, natural killer cells, and M2 macrophages.[8][9]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg This compound This compound This compound->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Model_Selection Select Appropriate Animal Model (Xenograft/Syngeneic) Cell_Implantation Tumor Cell Implantation Model_Selection->Cell_Implantation Tumor_Monitoring Monitor Tumor Growth Cell_Implantation->Tumor_Monitoring Randomization Randomize into Treatment Groups Tumor_Monitoring->Randomization Dosing Administer this compound +/- Combination Agent Randomization->Dosing Efficacy_Assessment Assess Anti-Tumor Efficacy (Tumor Volume/Weight) Dosing->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Target Engagement) Dosing->PD_Analysis Toxicity_Monitoring Monitor Animal Health and Toxicity Dosing->Toxicity_Monitoring

Caption: General workflow for in vivo efficacy testing.

Troubleshooting_Workflow rect_node rect_node Start Suboptimal Efficacy Observed? Check_Model Is the model appropriate? Start->Check_Model Check_Dose Is the dose optimal? Check_Model->Check_Dose Yes Optimize_Model Select model with confirmed FGFR alterations/expression. Check_Model->Optimize_Model No Check_PK Is drug exposure adequate? Check_Dose->Check_PK Yes Dose_Escalation Perform dose-response study. Check_Dose->Dose_Escalation No Check_Resistance Is there evidence of resistance? Check_PK->Check_Resistance Yes PK_Study Conduct PK analysis and reformulate if necessary. Check_PK->PK_Study No Resistance_Analysis Analyze resistant tumors and consider combination therapy. Check_Resistance->Resistance_Analysis Yes

Caption: Troubleshooting workflow for suboptimal efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adverse events during preclinical studies with derazantinib.

Understanding this compound's Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of fibroblast growth factor receptor (FGFR) kinases, with potent activity against FGFR1, FGFR2, and FGFR3.[1] It also inhibits other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), which may contribute to both its therapeutic efficacy and adverse event profile.[2][3] this compound has demonstrated anti-proliferative activity in various in vitro and in vivo cancer models.[2][4][5]

The inhibition of the FGFR signaling pathway, which is crucial for various physiological processes such as cell proliferation, differentiation, and angiogenesis, is the primary driver of both on-target therapeutic effects and potential on-target adverse events.

Signaling Pathway Overview

The following diagram illustrates the primary signaling pathway inhibited by this compound.

FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Gene_Expression This compound This compound This compound->FGFR

Caption: this compound inhibits the FGFR signaling pathway.

Troubleshooting Guides for Common Preclinical Adverse Events

This section provides guidance on identifying and managing common adverse events observed in preclinical models treated with this compound.

Hyperphosphatemia

Issue: Elevated serum phosphate levels are a common on-target effect of FGFR inhibitors due to the role of FGFR1 in phosphate homeostasis.[6]

Identification:

  • Monitor serum phosphate levels regularly (e.g., weekly) in rodent models.

  • Observe for clinical signs, although they may be subtle in preclinical models.

Management Protocol:

Experimental Workflow for Managing Hyperphosphatemia

Start Initiate this compound Dosing Monitor_Phosphate Weekly Serum Phosphate Monitoring Start->Monitor_Phosphate Phosphate_High Serum Phosphate Elevated? Monitor_Phosphate->Phosphate_High Dietary_Intervention Switch to Low Phosphate Diet Phosphate_High->Dietary_Intervention Yes Continue_Monitoring Continue Weekly Monitoring Phosphate_High->Continue_Monitoring No Phosphate_Binder Administer Phosphate Binder (e.g., Sevelamer) Dietary_Intervention->Phosphate_Binder Dose_Reduction Consider this compound Dose Reduction/Interruption Phosphate_Binder->Dose_Reduction Dose_Reduction->Continue_Monitoring End Maintain on Adjusted Regimen Continue_Monitoring->End

Caption: Workflow for managing hyperphosphatemia in preclinical studies.

Detailed Steps:

  • Baseline Measurement: Before initiating this compound treatment, establish baseline serum phosphate levels for all animals.

  • Regular Monitoring: Collect blood samples (e.g., via tail vein) weekly to monitor serum phosphate levels.

  • Dietary Management: If a significant increase in serum phosphate is observed, switch the animals to a low-phosphate diet.

  • Phosphate Binders: If dietary changes are insufficient, consider administering a phosphate binder such as sevelamer hydrochloride mixed in the feed or administered by oral gavage.

  • Dose Modification: As a last resort, consider reducing the dose of this compound or temporarily interrupting treatment to allow phosphate levels to normalize.

Parameter Observation in Clinical Trials (All Grades) [7][8][9]Preclinical Monitoring Recommendation
Hyperphosphatemia35-75.9%Weekly serum phosphate measurement
Ocular Toxicity

Issue: Eye-related toxicities have been reported with FGFR inhibitors.[7] While the incidence with this compound appears to be relatively low in clinical settings, monitoring in preclinical studies is crucial.[2][3]

Identification:

  • Perform regular ophthalmological examinations (e.g., slit-lamp examination) on study animals.

  • Observe for clinical signs such as dry eye, blurred vision, or corneal changes.

Experimental Protocol for Ocular Toxicity Assessment:

  • Baseline Examination: Conduct a thorough ophthalmological examination, including slit-lamp biomicroscopy and funduscopy, on all animals before the start of the study.

  • Regular Monitoring: Perform ophthalmological examinations at regular intervals (e.g., monthly) throughout the study.

  • Histopathology: At the end of the study, or if significant clinical signs are observed, perform histopathological analysis of the eyes.

General Ocular Toxicity Assessment Workflow

Start Initiate this compound Dosing Baseline_Exam Baseline Ophthalmic Examination Start->Baseline_Exam Regular_Exam Monthly Ophthalmic Examination Baseline_Exam->Regular_Exam Abnormality_Detected Abnormality Detected? Regular_Exam->Abnormality_Detected Histopathology Terminal Histopathology of Ocular Tissues Regular_Exam->Histopathology Abnormality_Detected->Regular_Exam No Increase_Frequency Increase Examination Frequency Abnormality_Detected->Increase_Frequency Yes Dose_Modification Consider Dose Modification Increase_Frequency->Dose_Modification Dose_Modification->Regular_Exam

Caption: Workflow for ocular toxicity assessment.

Parameter Observation in Clinical Trials (All Grades) [7]Preclinical Monitoring Recommendation
Eye Toxicity41.4%Regular ophthalmological examinations and histopathology
Developmental and Skeletal Abnormalities

Issue: As FGFR signaling is critical for embryonic development, this compound has the potential to cause developmental and skeletal abnormalities. Preclinical studies in zebrafish have shown that this compound can disrupt vascular development.[2][3][4][10][11]

Identification:

  • In developmental toxicity studies, examine fetuses for external, visceral, and skeletal malformations.

  • In zebrafish embryos, monitor for effects on vascular development.

Experimental Protocol for Developmental Toxicity Assessment (Rodent):

  • Dosing: Administer this compound to pregnant dams during the period of organogenesis.

  • Fetal Examination: Near term, collect fetuses and perform external examinations for gross malformations.

  • Skeletal Examination: Stain a subset of fetuses with Alizarin Red S and Alcian Blue to visualize ossified bone and cartilage, respectively, and examine for skeletal abnormalities.

Zebrafish Developmental Toxicity Data

This compound Concentration Observed Effect on Vascular Development [2][4][10]
0.1 - 3 µMDisruption of blood vessel development
10 µMToxic, leading to high embryo mortality

Note: These findings highlight the importance of careful dose selection in preclinical studies to avoid severe developmental toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events to expect in preclinical studies with this compound?

A1: Based on clinical data and the mechanism of action, the most anticipated on-target adverse event is hyperphosphatemia.[6][7][12] Other potential adverse events include gastrointestinal toxicities (e.g., nausea, decreased appetite), fatigue, and elevated liver transaminases.[8][9]

Q2: How can I distinguish between on-target and off-target toxicities?

A2: On-target toxicities are those directly related to the inhibition of the intended therapeutic target (FGFRs). Hyperphosphatemia is a classic example. Off-target toxicities result from the inhibition of other kinases or cellular processes. A thorough understanding of this compound's kinase inhibition profile can help in predicting potential off-target effects.

Q3: Are there any specific considerations for the animal species used in toxicology studies?

A3: Yes, the choice of species is important. It is recommended to use species where this compound is pharmacologically active and has a similar metabolic profile to humans. Standard rodent (rat or mouse) and non-rodent (dog or non-human primate) species are typically used in preclinical toxicology programs.

Q4: What should I do if I observe an unexpected adverse event?

A4: If an unexpected adverse event is observed, it is crucial to:

  • Document the finding in detail, including the dose, duration of treatment, and clinical signs.

  • Consider reducing the dose or temporarily halting treatment in the affected animals.

  • Conduct a thorough pathological examination to determine the cause of the adverse event.

  • Consult with a veterinary pathologist and toxicologist to interpret the findings.

Q5: Where can I find more detailed information on this compound's preclinical safety profile?

A5: While much of the detailed preclinical safety data for investigational drugs like this compound is proprietary, summaries can often be found in investigator's brochures, publications from clinical trials, and regulatory submission documents.[7][12]

This technical support center provides a starting point for managing this compound-related adverse events in preclinical studies. It is essential to tailor experimental designs and monitoring plans to the specific research questions and to consult with experts in veterinary medicine and toxicology.

References

Derazantinib Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the bioavailability of derazantinib for experimental use. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the formulation and administration of this potent FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: this compound has poor aqueous solubility. How can I effectively dissolve it for my in vivo experiments?

A1: this compound is known to have low aqueous solubility, which can hinder its bioavailability. For experimental use, it is common to use a co-solvent system to achieve a suitable concentration for oral administration. A widely used approach involves first dissolving this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting this stock solution in a vehicle containing excipients such as polyethylene glycol (PEG300), Tween-80, and saline or corn oil.[1][2] It is crucial to ensure the final concentration of DMSO is kept low, especially for long-term studies, to avoid potential toxicity.

Q2: I'm observing precipitation of this compound when preparing my formulation. What can I do to prevent this?

A2: Precipitation upon the addition of aqueous components is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Order of addition: Ensure you are adding the components in the correct sequence. Typically, the drug is first fully dissolved in the primary organic solvent (e.g., DMSO) before the addition of other co-solvents and finally the aqueous component.

  • Sonication and gentle heating: After adding each component, vortexing or sonicating the mixture can help maintain solubility. Gentle warming (e.g., to 37°C) can also aid in dissolution, but be cautious of potential drug degradation at higher temperatures.

  • Adjusting excipient ratios: You may need to optimize the ratio of co-solvents and surfactants in your formulation. Increasing the proportion of PEG300 or Tween-80 can help to better solubilize the compound.

  • Consider alternative formulations: If a co-solvent system is consistently problematic, you might explore lipid-based formulations, such as a solution in corn oil, which can be suitable for some lipophilic compounds.

Q3: What are some common formulations used for oral administration of this compound in preclinical models?

A3: Several formulations have been used for the oral delivery of this compound and other kinase inhibitors in preclinical studies. These include:

  • A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • A simpler lipid-based formulation of 10% DMSO in 90% corn oil.[1]

  • A more complex formulation consisting of DMA:cremophor EL:propylene glycol:0.2M acetate buffer, pH 5 (10:10:30:50).

The choice of formulation will depend on the required dose, the animal model, and the duration of the study.

Q4: How does this compound work, and what signaling pathways are affected?

A4: this compound is an ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with potent activity against FGFR1, FGFR2, and FGFR3.[1][3] By binding to the ATP pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways. The key pathways inhibited include the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6] this compound has been shown to inhibit the phosphorylation of downstream effectors such as FRS2α, AKT, and ERK.[4]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or variable plasma concentrations of this compound Poor bioavailability due to precipitation of the compound in the GI tract.Optimize the formulation by increasing the concentration of solubilizing agents like PEG300 and Tween-80. Consider a lipid-based formulation to enhance absorption.
Inconsistent dosing volume or technique.Ensure accurate and consistent oral gavage technique. Refer to the detailed protocol below.
Animal stress or adverse reactions post-dosing High concentration of DMSO in the formulation.Reduce the final DMSO concentration to less than 5%, ideally lower for chronic studies.
Improper gavage technique causing esophageal injury.Review and practice proper oral gavage technique. Ensure the gavage needle is of the appropriate size for the animal.
Precipitation of this compound during formulation preparation Incorrect order of solvent addition.Always dissolve this compound completely in DMSO first before adding other excipients.
Insufficient mixing or energy to maintain a supersaturated state.Use sonication and gentle warming to aid in dissolution and maintain a clear solution.
Incompatibility of the drug with the chosen excipients.Experiment with different formulation compositions, such as varying the ratios of co-solvents or trying a lipid-based vehicle.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for this compound from a preclinical study in rats. It is important to note that these values can vary depending on the animal model, formulation, and analytical methods used.

CompoundAnimal ModelDose (oral)FormulationCmax (ng/mL)
This compoundSprague-Dawley Rats30 mg/kgNot specified in detail637.17 ± 85.91

Data extracted from a study by Li et al. (2023). The formulation was administered via oral gavage.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based this compound Formulation

This protocol describes the preparation of a common vehicle for poorly soluble compounds for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Calculate the required amounts: Determine the total volume of the formulation needed and the desired final concentration of this compound. Calculate the mass of this compound and the volume of each vehicle component required. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolve this compound in DMSO: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO to the tube. Vortex and sonicate until the this compound is completely dissolved and the solution is clear.

  • Add PEG300: To the this compound-DMSO solution, add the calculated volume of PEG300. Vortex thoroughly until the solution is homogeneous.

  • Add Tween-80: Add the calculated volume of Tween-80 to the mixture. Vortex again to ensure complete mixing.

  • Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. It is crucial to add the saline last and gradually to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, gentle warming and further sonication may be attempted. Prepare the formulation fresh before each use.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a step-by-step guide for the proper administration of a formulation via oral gavage in mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)

  • Syringe (1 mL)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. The head should be slightly extended to straighten the path to the esophagus.

  • Measure Gavage Needle Depth: Before the first administration, measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the level of the last rib. The hub of the needle should be at the mouth; this is the maximum insertion depth.

  • Fill the Syringe: Draw the precise, calculated dose of the this compound formulation into the syringe.

  • Insert the Gavage Needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.

  • Advance into the Esophagus: As the mouse swallows, the needle should pass easily into the esophagus. Do not force the needle. If you feel resistance or the mouse begins to struggle excessively, withdraw the needle and start again.

  • Administer the Dose: Once the needle is in the correct position, slowly and steadily depress the syringe plunger to deliver the formulation.

  • Withdraw the Needle: After administration, gently withdraw the needle in a single, smooth motion.

  • Monitor the Animal: Return the mouse to its cage and monitor it for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Oral Gavage dissolve Dissolve this compound in DMSO add_peg Add PEG300 dissolve->add_peg Vortex/Sonicate add_tween Add Tween-80 add_peg->add_tween Vortex add_saline Add Saline add_tween->add_saline Vortex restrain Restrain Mouse add_saline->restrain Dosing Solution insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Dose insert_needle->administer monitor Monitor Animal administer->monitor

Caption: Experimental workflow for this compound formulation and administration.

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates This compound This compound This compound->FGFR Inhibits ATP Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription Regulates

Caption: Simplified FGFR signaling pathway and the mechanism of this compound action.

References

Troubleshooting Derazantinib instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Derazantinib. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in organic solvents like DMSO.[1][2][3] It is practically insoluble in water.[1] For in vitro experiments, DMSO is the most commonly used solvent.[4] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 25 mg/mL or 100 mg/mL).[2][5] Using hygroscopic or moisture-absorbing DMSO can significantly reduce the solubility of the compound.[1][2] If you encounter difficulty dissolving the compound, gentle warming (not exceeding 50°C) and ultrasonication can be used to aid dissolution.[2][4]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintaining the stability of this compound. The solid powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[2] For short-term storage, solutions in DMSO may be kept at 4°C for up to 2 weeks.[6]

Q3: My this compound solution precipitated after I diluted it in my aqueous cell culture medium. What went wrong and how can I fix it?

A3: This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous buffer or medium.[4] The abrupt change in solvent polarity causes the compound, which is poorly soluble in water, to precipitate. Here’s how to troubleshoot:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically less than 0.1% to 0.5%, to avoid solvent toxicity to your cells.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a serial dilution approach. First, make intermediate dilutions of the stock solution in DMSO. Then, add the final, most dilute DMSO stock solution slowly to the aqueous medium while vortexing or mixing to ensure rapid dispersal.[4]

  • Check for Precipitation: After preparing the working solution, let it stand for a few minutes and then check for any visible precipitate under a microscope.[4] If precipitation is still present, ultrasonication may help redissolve it.[4]

Stability and Degradation

Q4: What factors can lead to the chemical degradation of this compound in solution?

A4: Like many small molecule inhibitors, this compound's stability can be compromised by several factors:

  • Hydrolysis: The presence of water, especially at non-optimal pH, can lead to hydrolysis.[7][8]

  • Oxidation: Exposure to oxygen in the atmosphere can cause oxidative degradation.[8] Using degassed solvents and minimizing headspace in storage vials can help.

  • Photolysis: Exposure to light, particularly UV light, can cause photodegradation.[8] It is advisable to work with solutions in a light-protected environment and store them in amber vials or tubes wrapped in foil.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[8] Always store solutions at the recommended temperatures.

Q5: I suspect my this compound solution has degraded. How can I check its stability and purity?

A5: To confirm the integrity of your this compound solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.[9] An HPLC analysis can separate the parent this compound compound from any potential degradation products, allowing for quantification of its purity and concentration. Comparing a stored sample to a freshly prepared standard solution will reveal any degradation.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO 93 mg/mL[1] 198.47 mM[1] Use fresh, anhydrous DMSO.[1]
DMSO 25 mg/mL[2][3] 53.35 mM[2] Ultrasonic assistance may be needed.[2]
DMF 30 mg/mL[3][10] 64.02 mM[10] -
DMF:PBS (pH 7.2) (1:3) 0.25 mg/mL[3][10] - Limited aqueous solubility.

| Water | Insoluble[1] | - | - |

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder -20°C ≥ 4 years [3]
Stock Solution in DMSO -20°C 1 year [1][2]

| Stock Solution in DMSO | -80°C | 2 years |[2] |

Table 3: Inhibitory Activity (IC₅₀) of this compound

Target Kinase IC₅₀ (nM) Reference
FGFR1 4.5 [1][2][6]
FGFR2 1.8 [1][2][6]
FGFR3 4.5 [1][2][6]

| FGFR4 | 34 |[1][3] |

Key Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Materials: this compound powder (MW: 468.57 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To make a 50 mM solution, you need 468.57 g/L * 0.050 mol/L = 23.43 mg/mL.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of this compound powder (e.g., 5 mg) and place it in a sterile tube. c. Add the calculated volume of anhydrous DMSO to the powder. For 5 mg, add (5 mg / 23.43 mg/mL) = 213 µL of DMSO. d. Vortex the solution thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath for 10-15 minutes. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: General Stability Assessment by HPLC

This protocol provides a general workflow for assessing the stability of a this compound solution. A validated, stability-indicating HPLC method specific to this compound would be required.

  • Objective: To determine the percentage of intact this compound remaining in a solution after storage under specific conditions (e.g., time, temperature, light exposure).

  • Procedure: a. Time Zero (T=0) Sample: Prepare a fresh solution of this compound in the desired solvent at the target concentration. Immediately analyze this solution by HPLC to determine the initial peak area of the this compound parent compound. This serves as the 100% reference. b. Stability Samples: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C). c. Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), remove an aliquot of the stability sample. d. HPLC Analysis: Analyze the aliquot by HPLC using the same method as the T=0 sample. Record the peak area of the parent this compound peak. e. Calculation: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100 f. Data Interpretation: A significant decrease in the percentage remaining or the appearance of new peaks indicates degradation.

Visual Guides

This compound Mechanism of Action

This compound is an ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[2] By binding to the ATP pocket of FGFR1, 2, and 3, it blocks autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2]

Derazantinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates FGF FGF Ligand FGF->FGFR GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits (ATP-competitive)

Caption: Simplified FGFR signaling pathway showing inhibition by this compound.

Troubleshooting Workflow for Solution Instability

Use this workflow to diagnose and resolve common issues with this compound solution stability.

Troubleshooting_Workflow cluster_precipitate Precipitation Troubleshooting cluster_degradation Degradation Troubleshooting start Instability Observed (Precipitate or Cloudiness) check_type Is this a new stock dilution in aqueous media? start->check_type check_dmso Is DMSO fresh and anhydrous? check_type->check_dmso Yes check_storage Was solution stored correctly? (-20°C/-80°C, protected from light) check_type->check_storage No replace_dmso Use new, anhydrous DMSO. check_dmso->replace_dmso No check_dilution Was dilution performed slowly into vortexing media? check_dmso->check_dilution Yes replace_dmso->check_dmso improve_dilution Improve dilution technique: Add stock slowly to media. check_dilution->improve_dilution No check_concentration Is final concentration too high for aqueous solubility? check_dilution->check_concentration Yes improve_dilution->check_dilution lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes solution_ok Solution should now be clear. check_concentration->solution_ok No lower_concentration->solution_ok improper_storage Discard and prepare fresh solution. Follow storage guidelines. check_storage->improper_storage No check_age Is the stock solution old? check_storage->check_age Yes old_stock Prepare fresh stock solution from powder. check_age->old_stock Yes run_qc Perform stability check (e.g., HPLC) to confirm integrity. check_age->run_qc No old_stock->run_qc

Caption: A logical workflow for troubleshooting this compound instability issues.

References

Overcoming limitations of Derazantinib in specific cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derazantinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] It has shown the most potent activity against FGFR2.[1] Additionally, this compound inhibits other kinases, including colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT.[1][2] Its anti-tumor activity is primarily driven by the inhibition of the FGFR signaling pathway, which is often dysregulated in various cancers, leading to reduced cell proliferation and induction of apoptosis.[1]

Q2: In which cancer cell lines is this compound expected to be most effective?

This compound's efficacy is strongly correlated with the presence of FGFR genetic aberrations, such as gene fusions, amplifications, or mutations.[3] It has demonstrated significant anti-proliferative activity in cell lines with FGFR dysregulation.[1] For example, it is effective in FGFR2-driven tumor xenograft models, including those with FGFR2 amplification (SNU-16) and fusions (NCI-H716).[4] Therefore, cell lines derived from intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions, or gastric and urothelial carcinomas with FGFR alterations, are expected to be sensitive to this compound.[4][5]

Q3: What are the known mechanisms of acquired resistance to this compound?

There are two primary mechanisms of acquired resistance to this compound and other FGFR inhibitors:

  • On-target resistance: This involves the development of secondary mutations within the FGFR kinase domain that interfere with drug binding. The most common mutations occur at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550) of FGFR2.[6][7] These mutations can lead to a significant increase in the IC50 value of the inhibitor.[6]

  • Bypass signaling: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. Common bypass pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways.[5] Feedback activation of other receptor tyrosine kinases, such as EGFR, has also been implicated.

Q4: What are the common adverse events observed with this compound in pre-clinical and clinical studies?

Common treatment-related adverse events include hyperphosphatemia, asthenia/fatigue, eye toxicity (such as dry eye and blurred vision), and elevations in liver transaminases (ALT/AST).[4] Hyperphosphatemia is considered an on-target effect of FGFR inhibition.[4] Compared to other FGFR inhibitors, this compound has been associated with a lower incidence of hand-foot syndrome, stomatitis, and nail toxicity.[2]

Troubleshooting Guides

Problem 1: Reduced or no response to this compound in a sensitive cell line.
Possible Cause Recommended Action
Cell line misidentification or contamination. Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Incorrect drug concentration. Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Degradation of this compound. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment.
Development of acquired resistance. If the cells were previously sensitive, they may have developed resistance. See the troubleshooting guide on "Confirming this compound Resistance" below.
Problem 2: Confirming this compound Resistance.
Experimental Step Purpose Expected Outcome if Resistant
Cell Viability Assay (e.g., MTT) To quantify the effect of this compound on cell proliferation.A rightward shift in the dose-response curve and a significantly higher IC50 value compared to the parental sensitive cell line.
Western Blotting for p-FGFR and downstream effectors (p-FRS2, p-ERK, p-AKT) To assess the inhibition of FGFR signaling.Persistent phosphorylation of FGFR and/or downstream signaling molecules in the presence of this compound, indicating a failure to inhibit the pathway.
Sanger or Next-Generation Sequencing (NGS) of the FGFR kinase domain To identify potential on-target resistance mutations.Detection of mutations in key residues such as N550 or V565 of FGFR2.
Problem 3: Overcoming this compound Resistance in vitro.
Resistance Mechanism Strategy Experimental Approach
On-target mutations (e.g., FGFR2 V565L/N550K) Use a next-generation FGFR inhibitor designed to overcome these specific mutations.Test the efficacy of newer, structurally distinct FGFR inhibitors in your resistant cell line model.
Bypass signaling via PI3K/AKT/mTOR pathway Combine this compound with a PI3K, AKT, or mTOR inhibitor.Perform combination index (CI) studies using a cell viability assay to assess for synergistic, additive, or antagonistic effects.
Bypass signaling via RAS/MAPK pathway Combine this compound with a MEK or ERK inhibitor.Similar to the PI3K pathway, use combination index studies to evaluate the efficacy of the drug combination.
Activation of other receptor tyrosine kinases (e.g., EGFR) Combine this compound with an inhibitor of the activated bypass receptor (e.g., an EGFR inhibitor).Use Co-Immunoprecipitation (Co-IP) to confirm the interaction between FGFR and the bypass receptor, and test the efficacy of the combination therapy.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against Wild-Type Kinases

KinaseIC50 (nM)
FGFR14.5
FGFR21.8
FGFR34.5
FGFR434
VEGFR231.7

Data sourced from Selleck Chemicals product information and a clinical study protocol.[1][8]

Table 2: Efficacy of this compound in Intrahepatic Cholangiocarcinoma (iCCA) Patients (FIDES-01 Study)

Patient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
FGFR2 Fusions21.4%75.7%8.0 months
FGFR2 Mutations or Amplifications6.5%58.1%8.3 months

Data from the FIDES-01 clinical trial.[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Plot the percentage of cell viability relative to the vehicle control against the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for FGFR Signaling Pathway

This protocol is for detecting the phosphorylation status of FGFR and its downstream signaling proteins.

  • Cell Lysis: Plate and treat cells with this compound as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR (e.g., Tyr653/654), total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is for investigating the interaction of FGFR with other proteins, such as in bypass signaling pathways.

  • Cell Lysis: Lyse treated or untreated cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[12]

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (e.g., FGFR2) and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[13]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (the suspected interacting partner) and the "bait" protein as a control.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 This compound This compound This compound->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Derazantinib_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Derazantinib_Treatment This compound Treatment On_Target On-Target Resistance (FGFR Kinase Domain Mutations) - N550K - V565L/F Derazantinib_Treatment->On_Target Bypass_Signaling Bypass Signaling Activation - PI3K/AKT/mTOR Pathway - RAS/MAPK Pathway - EGFR Activation Derazantinib_Treatment->Bypass_Signaling Therapeutic_Failure Therapeutic Failure On_Target->Therapeutic_Failure Bypass_Signaling->Therapeutic_Failure

Caption: Overview of the primary mechanisms of resistance to this compound.

Experimental_Workflow_Troubleshooting Start Reduced this compound Efficacy Observed Cell_Viability Perform Cell Viability Assay (MTT) Start->Cell_Viability Confirm_Resistance Confirm Resistance (Increased IC50)? Cell_Viability->Confirm_Resistance Western_Blot Analyze FGFR Pathway by Western Blot Confirm_Resistance->Western_Blot Yes Check_Protocols Re-evaluate Experimental Protocols (Drug, Cells, Assay) Confirm_Resistance->Check_Protocols No Pathway_Inhibition Pathway Still Inhibited? Western_Blot->Pathway_Inhibition Sequencing Sequence FGFR Kinase Domain Pathway_Inhibition->Sequencing No Bypass_Investigation Investigate Bypass Pathways (e.g., Co-IP, Phospho-RTK array) Pathway_Inhibition->Bypass_Investigation Yes Mutation_Found Resistance Mutation Found? Sequencing->Mutation_Found Mutation_Found->Bypass_Investigation No On_Target_Conclusion Conclusion: On-Target Resistance Mutation_Found->On_Target_Conclusion Yes Bypass_Conclusion Conclusion: Bypass Signaling Resistance Bypass_Investigation->Bypass_Conclusion

Caption: Logical workflow for troubleshooting reduced this compound efficacy.

References

Derazantinib Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Derazantinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting and interpreting this compound dose-response experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the analysis of this compound's dose-response effects.

Q1: My this compound dose-response curve is not a classic sigmoidal shape. What could be the reason?

An atypical dose-response curve can be due to several factors. If you observe a very steep curve, it might indicate stoichiometric inhibition, especially if high enzyme concentrations are used in a cell-free assay. In cell-based assays, non-specific toxicity or off-target effects at higher concentrations can lead to a sharp decline in viability. Conversely, a shallow curve might suggest issues with compound potency, cell line sensitivity, or experimental setup. Bell-shaped curves can indicate complex biological effects such as engagement of multiple targets.[1][2][3] Consider the following:

  • Compound Integrity: Ensure the this compound stock is properly dissolved and has not precipitated.

  • Concentration Range: Verify that the concentration range tested is appropriate to capture the full dynamic range of the response.

  • Assay-Specific Artifacts: Rule out any interference of this compound with the assay reagents (e.g., fluorescence quenching or enhancement).

Q2: I am seeing high variability between replicate wells in my cell viability assay. How can I improve consistency?

High variability can obscure the true dose-response relationship. To improve consistency:

  • Cell Seeding: Ensure a uniform, single-cell suspension before plating to avoid clumps and uneven cell distribution. Check for edge effects in the plate and consider not using the outer wells.

  • Pipetting Accuracy: Use calibrated pipettes and be precise with all liquid handling steps. When preparing serial dilutions, ensure thorough mixing at each step.

  • Incubation Conditions: Maintain consistent incubation times and conditions (temperature, humidity, CO2) for all plates.

  • Reagent Homogeneity: Ensure all reagents, including the detection reagents, are properly mixed and brought to the correct temperature before use.

Q3: The IC50 value I obtained for this compound is different from published values. Why might this be?

Discrepancies in IC50 values are common and can be attributed to several factors:

  • Cell Line Differences: The genetic background of the cell line, particularly the status of FGFR genes (amplifications, fusions, mutations), will significantly impact sensitivity to this compound.

  • Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent IC50.

  • Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.

  • ATP Concentration (for in vitro kinase assays): Since this compound is an ATP-competitive inhibitor, the concentration of ATP in the assay will directly affect the measured IC50 value.[4]

Q4: I am not observing the expected decrease in phosphorylation of downstream targets like ERK after this compound treatment. What should I check?

If you do not see the expected inhibition of downstream signaling, consider the following troubleshooting steps:

  • Treatment Time: The kinetics of pathway inhibition can vary. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-ERK.

  • Basal Pathway Activity: Ensure that the FGFR pathway is basally active in your cell line of choice. If not, you may need to stimulate the cells with an appropriate FGF ligand to observe inhibition.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies for Western blotting.

  • Drug Potency: Confirm the activity of your this compound stock in a sensitive positive control cell line.

  • Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to this compound, such as mutations in the FGFR kinase domain or activation of bypass signaling pathways.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
FGFR14.5
FGFR21.8
FGFR34.5
FGFR434
RET-
DDR2-
PDGFRβ-
VEGFR-
KIT-
CSF1R-

IC50 values for RET, DDR2, PDGFRβ, VEGFR, KIT, and CSF1R are noted to be inhibited by this compound, but specific nM values were not consistently available in the reviewed literature.[6][7]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValue (µM)
COS-1 (FGFR1 overexpressing)Phosphorylation InhibitionEC50< 0.123
COS-1 (FGFR2 overexpressing)Phosphorylation InhibitionEC500.185
COS-1 (FGFR3 overexpressing)Phosphorylation InhibitionEC500.463
COS-1 (FGFR4 overexpressing)Phosphorylation InhibitionEC50> 10
Keloid FibroblastsCCK-8 Cell ViabilitySignificant Inhibition2.5 (at 48h)

[6][8]

Experimental Protocols

Below are detailed methodologies for key experiments used in this compound dose-response analysis.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM). Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells) from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[9]

Western Blot Analysis of FGFR Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins like ERK.

Materials:

  • Cancer cell line of interest

  • Complete growth medium and serum-free medium

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours in serum-free medium.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours). If necessary, stimulate with an FGF ligand for the last 15-30 minutes of the this compound treatment.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total ERK and a loading control like GAPDH.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[10]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Derazantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FGFR FGFR RAS_RAF_MEK RAS-RAF-MEK FGFR->RAS_RAF_MEK Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds ERK ERK RAS_RAF_MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PLCg->Cell_Effects This compound This compound This compound->FGFR Inhibits (ATP-competitive)

Caption: this compound's mechanism of action on the FGFR signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add viability reagent (e.g., MTS) incubate_72h->add_reagent incubate_assay Incubate for 1-4h add_reagent->incubate_assay read_plate Read absorbance/fluorescence incubate_assay->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell-based dose-response assay.

Troubleshooting_Logic start Unexpected Dose-Response Result atypical_curve Is the curve shape atypical? start->atypical_curve check_reagents Verify compound integrity and concentration check_cells Assess cell health, density, and passage number check_reagents->check_cells check_protocol Review assay protocol for errors check_cells->check_protocol high_variability Is there high variability? atypical_curve->high_variability No investigate_off_target Investigate off-target effects or assay artifacts atypical_curve->investigate_off_target Yes ic50_off Is the IC50 different than expected? high_variability->ic50_off No refine_technique Refine pipetting and cell seeding technique high_variability->refine_technique Yes ic50_off->check_reagents Yes compare_conditions Compare experimental conditions to literature ic50_off->compare_conditions Yes

Caption: A logical workflow for troubleshooting dose-response experiments.

References

Validation & Comparative

A Comparative Guide to FGFR Inhibitors in Intrahepatic Cholangiocarcinoma: Derazantinib and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for intrahepatic cholangiocarcinoma (iCCA) has been significantly advanced by the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. Genetic alterations in FGFR, particularly FGFR2 fusions, are key oncogenic drivers in a subset of iCCA patients. This guide provides an objective comparison of derazantinib with other prominent FGFR inhibitors—pemigatinib, infigratinib, and futibatinib—supported by clinical trial data and detailed experimental methodologies.

Mechanism of Action: Targeting the FGFR Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis. In iCCA, aberrant FGFR2 signaling, often due to gene fusions, leads to uncontrolled tumor growth. FGFR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the FGFR kinase domain, blocking its activation and subsequent downstream signaling.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor FGFR Inhibitors FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimerization & Autophosphorylation PLCg PLCγ FGFR_dimer->PLCg GRB2_SOS GRB2/SOS FGFR_dimer->GRB2_SOS PI3K PI3K FGFR_dimer->PI3K Cell_Pro Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Pro RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Pro MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Pro Inhibitor This compound Pemigatinib Infigratinib Futibatinib Inhibitor->FGFR_dimer Inhibition

FGFR signaling pathway and inhibitor mechanism.

Comparative Efficacy of FGFR Inhibitors in iCCA

The following tables summarize the key efficacy data from pivotal clinical trials of this compound, pemigatinib, infigratinib, and futibatinib in patients with previously treated, unresectable or metastatic iCCA harboring FGFR2 alterations.

Table 1: Efficacy in Patients with FGFR2 Fusions/Rearrangements
Efficacy EndpointThis compound (FIDES-01, Cohort 1)[2][3]Pemigatinib (FIGHT-202, Cohort A)[4][5]Infigratinib (Phase 2, NCT02150967)[5][6]Futibatinib (FOENIX-CCA2)[7][8][9]
Objective Response Rate (ORR) 22.3%37%23.1%41.7%
Disease Control Rate (DCR) 75.7%82.4%84.3%82.5%
Median Duration of Response (DOR) 6.4 months9.1 months5.0 months9.7 months
Median Progression-Free Survival (PFS) 7.8 months7.0 months7.3 months9.0 months
Median Overall Survival (OS) 17.2 months17.5 months12.2 months21.7 months
Table 2: Efficacy in Patients with FGFR2 Mutations or Amplifications
Efficacy EndpointThis compound (FIDES-01, Cohort 2)[2][3]
Objective Response Rate (ORR) 6.8%
Disease Control Rate (DCR) 63.6%
Median Progression-Free Survival (PFS) 8.3 months
Median Overall Survival (OS) 15.9 months

Of note, this compound is the only inhibitor in this comparison with prospective data in a dedicated cohort of patients with FGFR2 mutations or amplifications.[10]

Comparative Safety and Tolerability

The safety profiles of FGFR inhibitors are generally similar, with class-specific adverse events. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Treatment-Related Adverse Events (Any Grade)
Adverse EventThis compound (FIDES-01)[2]Pemigatinib (FIGHT-202)[4]Infigratinib (Phase 2)[5]Futibatinib (FOENIX-CCA2)[8]
Hyperphosphatemia 35%61%76.9%85%
Fatigue/Asthenia 33%36%39.8%25%
Nausea 32%---
Diarrhea -39%-28%
Alopecia -42%-33%
Dry Mouth 27%--30%
Stomatitis --54.6%-
Dry Eye 24%---
Decreased Appetite -37%--

This compound has been reported to have a potentially favorable safety profile with a lower incidence of certain class-related toxicities such as hand-foot syndrome, stomatitis, retinal events, and nail toxicity.[11]

Experimental Protocols of Pivotal Trials

A general workflow for the pivotal clinical trials of these FGFR inhibitors is outlined below.

Clinical_Trial_Workflow Patient_Screening Patient Screening (iCCA with FGFR2 alteration, previously treated) Enrollment Enrollment Patient_Screening->Enrollment Treatment Treatment Administration (Oral, daily or intermittent) Enrollment->Treatment Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1 every 8 weeks) Treatment->Tumor_Assessment Safety_Monitoring Safety & Tolerability Monitoring (Adverse Event Reporting) Treatment->Safety_Monitoring Follow_Up Follow-up for Survival Tumor_Assessment->Follow_Up Data_Analysis Data Analysis (ORR, PFS, OS, etc.) Safety_Monitoring->Data_Analysis Follow_Up->Data_Analysis

Generalized clinical trial workflow.
This compound: FIDES-01 (NCT03230318)

  • Study Design: A phase 2, open-label, single-arm study with two cohorts: one for FGFR2 fusions and another for FGFR2 mutations or amplifications.[3][12]

  • Patient Population: Patients with inoperable or advanced iCCA who had progressed on at least one prior systemic therapy.[13]

  • Intervention: this compound 300 mg orally once daily.[3]

  • Primary Endpoints: ORR for the FGFR2 fusion cohort; Progression-Free Survival (PFS) for the FGFR2 mutation/amplification cohort.[3]

  • Tumor Assessment: Tumor response was evaluated every 8 weeks according to RECIST 1.1.

Pemigatinib: FIGHT-202 (NCT02924376)
  • Study Design: A phase 2, open-label, single-arm, multicenter study with three cohorts based on FGF/FGFR status.[4]

  • Patient Population: Adults with previously treated, locally advanced or metastatic cholangiocarcinoma with a documented FGF/FGFR alteration.[5]

  • Intervention: Pemigatinib 13.5 mg orally once daily for 14 days, followed by a 7-day break, in 21-day cycles.

  • Primary Endpoint: ORR in the cohort with FGFR2 fusions or rearrangements.[4]

  • Tumor Assessment: Assessed by independent central review per RECIST v1.1.[4]

Infigratinib: Phase 2 (NCT02150967)
  • Study Design: A phase 2, open-label, single-arm study.[6]

  • Patient Population: Patients with advanced or metastatic cholangiocarcinoma with FGFR genetic alterations who had received prior gemcitabine-based chemotherapy.[6]

  • Intervention: Infigratinib 125 mg orally once daily for 21 days of a 28-day cycle.[6]

  • Primary Endpoint: ORR per blinded independent central review.[6]

  • Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.[6]

Futibatinib: FOENIX-CCA2 (NCT02052778)
  • Study Design: A phase 2, single-arm, multicenter study.[7]

  • Patient Population: Patients with locally advanced/metastatic unresectable iCCA with FGFR2 gene fusions or other rearrangements, who had progressed after at least one line of systemic therapy.

  • Intervention: Futibatinib 20 mg orally once daily.[7]

  • Primary Endpoint: ORR based on independent central radiology review.

  • Tumor Assessment: Tumor response was evaluated per RECIST v1.1.

Conclusion

This compound demonstrates clinically meaningful activity in patients with iCCA harboring FGFR2 fusions, with efficacy outcomes comparable to other approved FGFR inhibitors. A key differentiator for this compound is the prospective clinical data supporting its activity in patients with FGFR2 mutations and amplifications, a population with limited therapeutic options.[10] Furthermore, its safety profile suggests a potentially better-tolerated option for some patients.[11] The choice of an FGFR inhibitor for a particular patient will likely depend on the specific type of FGFR2 alteration, the patient's prior therapies, and their individual tolerance to potential side effects. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents.

References

A Comparative Analysis of Derazantinib and Pemigatinib in FGFR-Altered Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Derazantinib and Pemigatinib, two prominent FGFR inhibitors used in the treatment of cholangiocarcinoma. This analysis is supported by data from key clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

This compound and Pemigatinib are both kinase inhibitors that target fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival.[1] Genetic alterations in FGFR genes, particularly fusions and rearrangements of FGFR2, are known oncogenic drivers in a subset of intrahepatic cholangiocarcinoma (iCCA) cases, occurring in approximately 10-16% of patients.[2][3] Both this compound and Pemigatinib have shown clinical efficacy in patients with FGFR2-altered iCCA. This guide aims to provide a comparative overview of their performance based on available clinical trial data.

Comparative Efficacy

The clinical efficacy of this compound and Pemigatinib has been evaluated in separate, single-arm Phase 2 clinical trials: the FIDES-01 trial for this compound and the FIGHT-202 trial for Pemigatinib. It is important to note that in the absence of head-to-head trials, direct comparisons should be interpreted with caution due to potential differences in study populations and designs.

Data from the FIDES-01 trial showed that in patients with FGFR2 fusion-positive iCCA, this compound resulted in an objective response rate (ORR) of 21.4% and a disease control rate (DCR) of 75.7%.[4] The median progression-free survival (PFS) was 8.0 months, and the median overall survival (OS) was 17.2 months.[4] In a separate cohort of patients with FGFR2 mutations or amplifications, the ORR was 6.5% with a DCR of 58.1%.[4]

The final results of the FIGHT-202 trial for Pemigatinib in patients with FGFR2 fusions or rearrangements demonstrated an ORR of 37.0%, with a median duration of response (DOR) of 9.1 months.[5] The median PFS was 7.0 months, and the median OS was 17.5 months.[5][6]

Efficacy EndpointThis compound (FIDES-01, FGFR2 Fusions)Pemigatinib (FIGHT-202, FGFR2 Fusions/Rearrangements)
Objective Response Rate (ORR) 21.4%[4]37.0%[5]
Disease Control Rate (DCR) 75.7%[4]82.0%[7]
Median Progression-Free Survival (PFS) 8.0 months[4]7.0 months[6]
Median Overall Survival (OS) 17.2 months[4]17.5 months[5][6]
Median Duration of Response (DOR) 6.4 months[2]9.1 months[5]

Mechanism of Action

Both this compound and Pemigatinib are orally bioavailable, ATP-competitive inhibitors of FGFR kinases.[8][9] this compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[8][10] It has also been shown to inhibit other kinases such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[11][12]

Pemigatinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][13] By binding to the ATP-binding site of these receptors, both drugs prevent their phosphorylation and subsequent activation of downstream signaling pathways.[1][8] This inhibition disrupts crucial pathways for tumor cell growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1][9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1, 2, 3) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Activation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PKC PKC PLCg->PKC PKC->Cell_Effects This compound This compound This compound->FGFR Inhibition Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition

FGFR Signaling Pathway and Inhibition

Experimental Protocols

The following sections detail the methodologies of the key clinical trials for this compound and Pemigatinib.

FIDES-01 (this compound)

The FIDES-01 trial was a Phase 2, open-label, single-arm study evaluating the efficacy of this compound in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who had received at least one prior line of systemic therapy.[3][4]

  • Patient Population: Adults with unresectable or advanced iCCA with documented FGFR2 gene fusions, mutations, or amplifications who had progressed on at least one prior systemic therapy.[3][14]

  • Dosing: this compound was administered orally at a dose of 300 mg once daily.[3][14]

  • Primary Endpoints: The primary endpoint for the FGFR2 fusion cohort was ORR, assessed by a central radiology review. For the FGFR2 mutation or amplification cohort, the primary endpoint was PFS.[3]

  • Tumor Assessment: Tumor response was evaluated every 8 weeks using RECIST 1.1 criteria.[15]

FIGHT-202 (Pemigatinib)

The FIGHT-202 trial was a multicenter, open-label, single-arm, Phase 2 study that evaluated the efficacy and safety of Pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma with and without FGFR genetic alterations.[5][6]

  • Patient Population: The study enrolled patients into three cohorts: Cohort A with FGFR2 fusions or rearrangements, Cohort B with other FGF/FGFR alterations, and Cohort C with no FGF/FGFR alterations.[6] All patients had received at least one prior line of therapy.[7]

  • Dosing: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[16]

  • Primary Endpoint: The primary endpoint was the ORR in Cohort A, as determined by an independent review committee.[6]

  • Tumor Assessment: Tumor response was assessed according to RECIST 1.1 criteria.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Treatment cluster_monitoring Monitoring & Assessment cluster_endpoints Endpoint Analysis Screening Patient Screening and Eligibility Assessment Molecular_Screening Molecular Screening for FGFR Alterations (NGS/FISH) Screening->Molecular_Screening Enrollment Patient Enrollment into Specific Cohorts Molecular_Screening->Enrollment Treatment Treatment with This compound or Pemigatinib Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Every 8 weeks (this compound) or per protocol (Pemigatinib) Safety_Monitoring Adverse Event Monitoring Treatment->Safety_Monitoring Continuous Primary_Endpoint Primary Endpoint Analysis (ORR, PFS) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (DCR, OS, DOR) Tumor_Assessment->Secondary_Endpoints Safety_Monitoring->Primary_Endpoint Safety_Monitoring->Secondary_Endpoints

Generalized Clinical Trial Workflow

Resistance Mechanisms

Acquired resistance is a significant challenge in targeted cancer therapies. For both this compound and Pemigatinib, a common mechanism of resistance involves the emergence of secondary mutations in the FGFR2 kinase domain.[17][18] These mutations can interfere with drug binding and reactivate downstream signaling. Notably, mutations at the "gatekeeper" residue (V565) and in the "molecular brake" region (N550) of FGFR2 are frequently observed upon resistance to reversible FGFR inhibitors like Pemigatinib.[18][19] Off-target resistance mechanisms, such as alterations in the PI3K/mTOR and MAPK pathways, have also been identified.[17]

Safety and Tolerability

The safety profiles of this compound and Pemigatinib are generally manageable. For this compound, the most common treatment-related adverse events of any grade include hyperphosphatemia, asthenia/fatigue, nausea, and elevations in transaminases.[4] Pemigatinib is also associated with hyperphosphatemia, which is considered a pharmacodynamic effect of FGFR inhibition.[20] Other common adverse events with Pemigatinib include alopecia and diarrhea.[5]

Conclusion

Both this compound and Pemigatinib have demonstrated meaningful clinical activity in patients with previously treated, unresectable or metastatic cholangiocarcinoma harboring FGFR2 alterations. While direct comparative data is lacking, the available evidence from their respective Phase 2 trials provides valuable insights for the research and drug development community. Pemigatinib showed a higher objective response rate in its pivotal trial, while both drugs exhibited comparable median progression-free and overall survival. The choice between these agents in a clinical setting would likely depend on a variety of factors, including the specific type of FGFR2 alteration, prior therapies, and the individual patient's tolerability profile. Further research, including potential head-to-head trials and studies in earlier lines of therapy, will be crucial to fully elucidate the comparative efficacy and optimal use of these targeted therapies.

References

Derazantinib in Combination with Atezolizumab for Urothelial Carcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of derazantinib in combination with atezolizumab for the treatment of urothelial carcinoma against current standards of care and other targeted therapies. The information is supported by experimental data from clinical trials to aid in research and development decisions.

Executive Summary

The combination of the pan-FGFR inhibitor this compound and the PD-L1 inhibitor atezolizumab was investigated in the FIDES-02 clinical trial for patients with advanced urothelial carcinoma harboring FGFR genetic alterations. Despite a strong preclinical rationale, the combination, as well as this compound monotherapy, did not demonstrate sufficient efficacy to warrant further development in this indication. The current standard of care for first-line treatment of locally advanced or metastatic urothelial carcinoma has shifted to the combination of enfortumab vedotin and pembrolizumab, which has shown a significant survival benefit over traditional platinum-based chemotherapy. For patients with FGFR-altered urothelial carcinoma who have progressed on prior therapies, the FGFR inhibitor erdafitinib remains a viable targeted treatment option.

Comparative Efficacy

The following table summarizes the key efficacy outcomes for this compound with or without atezolizumab and comparator therapies in patients with urothelial carcinoma.

Treatment RegimenTrialPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound + Atezolizumab FIDES-02 (Substudy 4)FGFR inhibitor-resistant mUC with FGFR1-3 GA0%Not ReportedNot Reported
This compound Monotherapy FIDES-02 (Substudies 1 & 5)mUC with FGFR1-3 GA, ≥1 prior line of therapy8.2%[1][2]2.1 months[2][3]6.6 months[2][3]
Enfortumab Vedotin + Pembrolizumab EV-302Previously untreated locally advanced or metastatic UC67.7%[4][5]12.5 months[4][5]31.5 months[4][5]
Erdafitinib BLC2001Locally advanced or metastatic UC with FGFR3/2 alterations, progressed after platinum-based chemotherapy40%[6][7]5.5 months[6][7]11.3 months[6][7]
Erdafitinib THOR (Cohort 1)Locally advanced or metastatic UC with FGFR alterations, progressed after anti-PD-(L)1 therapy46%[8]5.6 months[9]12.1 months[9]

Comparative Safety

The safety profiles of these regimens are distinct and are an important consideration in treatment selection.

Treatment RegimenTrialCommon Treatment-Related Adverse Events (TRAEs) (Grade ≥3)
This compound + Atezolizumab FIDES-02 (Dose-finding cohort)Diarrhea (4%), Nausea (4%), Asthenia (4%), Oral fungal infection (4%), Immune-related nephritis (G4, 4%)[2]
This compound Monotherapy FIDES-02 (Substudies 1 & 5)Increased transaminases (40.8% all grades), Nausea (38.8% all grades), Fatigue (32.7% all grades), Decreased appetite (30.6% all grades)[10]
Enfortumab Vedotin + Pembrolizumab EV-302Peripheral sensory neuropathy (50.0% all grades), Pruritus (39.8% all grades), Alopecia (33.2% all grades)[4]
Erdafitinib BLC2001Stomatitis (14%), Hyponatremia (11%)[11]

Signaling Pathways and Mechanisms of Action

This compound and atezolizumab have distinct and potentially synergistic mechanisms of action.

Caption: Mechanisms of this compound and Atezolizumab.

Experimental Protocols

FIDES-02 (NCT04045613)
  • Study Design: A multi-cohort, open-label, Phase 1b/2 study evaluating this compound as a monotherapy and in combination with atezolizumab in patients with advanced urothelial cancer with activating FGFR genetic aberrations.[8][10][12]

  • Patient Population: Patients with histologically confirmed, unresectable or metastatic urothelial carcinoma with documented FGFR1, FGFR2, or FGFR3 genetic aberrations who had progressed on at least one prior line of standard therapy.[10] An ECOG performance status of 0, 1, or 2 was required.[13]

  • Treatment Arms:

    • Substudy 1: this compound 300 mg once daily (QD) monotherapy.[1]

    • Substudy 2 (Dose Finding): Atezolizumab 1200 mg every 3 weeks plus this compound 200 mg or 300 mg QD.[1]

    • Substudy 3: this compound 200 mg twice daily (BID) plus atezolizumab 1200 mg every 3 weeks.[1]

    • Substudy 4: For patients with FGFR inhibitor-resistant disease, randomization to this compound 300 mg QD monotherapy or in combination with atezolizumab 1200 mg every 3 weeks.

    • Substudy 5: this compound 200 mg BID monotherapy.[1]

  • Primary Endpoints:

    • Phase 1b (Substudy 2): Recommended Phase 2 dose (RP2D) of this compound in combination with atezolizumab.[1]

    • Phase 2 (Substudies 1, 3, 4, 5): Objective Response Rate (ORR) per RECIST v1.1 by blinded independent central review.[8][10]

  • Tumor Assessment: Tumor response was evaluated by blinded independent central review according to RECIST v1.1.[8]

EV-302 (NCT04223856)
  • Study Design: A Phase 3, open-label, randomized, controlled trial comparing enfortumab vedotin in combination with pembrolizumab versus standard platinum-based chemotherapy.[5]

  • Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma, regardless of cisplatin eligibility or PD-L1 expression.[5] Patients were required to have measurable disease and an ECOG performance status of ≤2.[5]

  • Treatment Arms:

    • Experimental Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) + Pembrolizumab (200 mg on Day 1) of a 3-week cycle.[5]

    • Control Arm: Gemcitabine + Cisplatin or Carboplatin for up to 6 cycles.[5]

  • Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[5]

  • Tumor Assessment: Tumor assessments were performed by blinded independent central review.[5] Confirmatory scans were required 4 to 9 weeks after initial documentation of progression.

BLC2001 (NCT02365597)
  • Study Design: A Phase 2, open-label, single-arm trial of erdafitinib.

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 gene mutations or FGFR2/3 gene fusions that had progressed on or after at least one prior platinum-containing chemotherapy. Prior immunotherapy was permitted.

  • Treatment Regimen: Erdafitinib administered orally at a starting dose of 8 mg once daily, with a provision for dose escalation to 9 mg daily based on serum phosphate levels.

  • Primary Endpoint: Objective Response Rate (ORR) as determined by blinded independent review committee according to RECIST 1.1.

  • Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.

Experimental Workflow

The following diagram illustrates a typical clinical trial workflow for evaluating a new combination therapy in urothelial carcinoma.

Clinical Trial Workflow for Combination Therapy PatientScreening Patient Screening (Inclusion/Exclusion Criteria) BiomarkerTesting Biomarker Testing (e.g., FGFR alterations) PatientScreening->BiomarkerTesting Randomization Randomization BiomarkerTesting->Randomization ArmA Arm A: This compound + Atezolizumab Randomization->ArmA ArmB Arm B: Standard of Care Randomization->ArmB TreatmentCycle Treatment Cycles (e.g., 21-day cycles) ArmA->TreatmentCycle ArmB->TreatmentCycle TumorAssessment Tumor Assessment (e.g., every 6-9 weeks) TreatmentCycle->TumorAssessment TumorAssessment->TreatmentCycle Continue if no progression FollowUp Follow-up for Survival TumorAssessment->FollowUp Progression or Completion DataAnalysis Data Analysis (ORR, PFS, OS, Safety) FollowUp->DataAnalysis

Caption: Generalized Clinical Trial Workflow.

Conclusion

The combination of this compound and atezolizumab did not demonstrate a clinically meaningful benefit in patients with advanced urothelial carcinoma with FGFR alterations in the FIDES-02 trial. In contrast, the combination of enfortumab vedotin and pembrolizumab has established a new standard of care in the first-line setting with a significant improvement in overall survival. For second-line and later treatment of FGFR-altered urothelial carcinoma, erdafitinib remains an important targeted therapy option. Future research in this space may focus on novel combinations and patient selection strategies to improve outcomes for this patient population.

References

Derazantinib vs. Standard Chemotherapy in Second-Line Treatment of Intrahepatic Cholangiocarcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical benefit of Derazantinib versus standard chemotherapy for the second-line treatment of inoperable or advanced intrahepatic cholangiocarcinoma (iCCA), with a focus on patients harboring Fibroblast Growth Factor Receptor 2 (FGFR2) genetic alterations.

This compound is an investigational, orally administered small molecule inhibitor of the FGFR family of kinases (FGFR1, FGFR2, and FGFR3) and also inhibits the colony-stimulating factor 1 receptor kinase (CSF1R).[1][2] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in a subset of iCCA patients, with FGFR2 fusions being the most common alteration, occurring in approximately 13-17% of cases.[3][4] This molecularly targeted approach contrasts with standard cytotoxic chemotherapy, which has historically been the mainstay of second-line treatment for this disease.

Efficacy and Safety: A Tabulated Comparison

The following tables summarize the key efficacy and safety data from the pivotal Phase 2 FIDES-01 trial for this compound and comparative data for standard second-line chemotherapy regimens. It is critical to note that the patient populations are not directly comparable; the FIDES-01 trial exclusively enrolled patients with documented FGFR2 gene fusions, mutations, or amplifications, a population expected to be more responsive to an FGFR inhibitor. The chemotherapy data is derived from a retrospective analysis of iCCA patients who also had FGFR2 fusions, providing a more relevant, albeit not head-to-head, comparison.[1][3]

Table 1: Comparative Efficacy of this compound and Standard Second-Line Chemotherapy in iCCA with FGFR2 Alterations

Efficacy EndpointThis compound (FIDES-01, FGFR2 Fusion Cohort)Standard Second-Line Chemotherapy (Retrospective Analysis, FGFR2 Fusion Cohort)
Objective Response Rate (ORR) 21.4%[5]5.4%[1][3]
Disease Control Rate (DCR) 75.7%[5][6]Not Reported
Median Progression-Free Survival (PFS) 8.0 months[5][6]4.63 months[1][3]
Median Overall Survival (OS) 17.2 months[6]Not Reported

Data for this compound is from the FIDES-01 trial's cohort of patients with FGFR2 fusions. Data for standard chemotherapy is from a retrospective analysis of patients with FGFR2 fusion-positive CCA who received various standard chemotherapy regimens in the second line.

Table 2: Efficacy of this compound in iCCA with FGFR2 Mutations or Amplifications (FIDES-01, Cohort 2)

Efficacy EndpointThis compound (FIDES-01, FGFR2 Mutation/Amplification Cohort)
Objective Response Rate (ORR) 9.1%[6]
Disease Control Rate (DCR) 68.2%[6]
Median Progression-Free Survival (PFS) 8.3 months[6]
Median Overall Survival (OS) 15.9 months

Table 3: Overview of Common Treatment-Related Adverse Events (TRAEs)

Adverse Event (Any Grade)This compound (FIDES-01)Standard Chemotherapy (e.g., FOLFOX/FOLFIRI)
Hyperphosphatemia 76%[5]Not a typical toxicity
Asthenia/Fatigue High Incidence (Specific % varies)High Incidence (e.g., fatigue, neuropathy)
Nausea High IncidenceHigh Incidence
Diarrhea High IncidenceHigh Incidence
Stomatitis Low Incidence[2]Common
Hand-Foot Syndrome Low Incidence[2]Can occur, especially with capecitabine-based regimens
Retinal Events Low Incidence[2]Not a typical toxicity
Neutropenia Not a predominant toxicityCommon and can be dose-limiting

Note: The safety profile of standard chemotherapy can vary significantly based on the specific regimen used (e.g., FOLFOX, FOLFIRI). The listed events are common toxicities associated with these regimens.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biology and clinical trial design, the following diagrams are provided in DOT language for use with Graphviz.

This compound's Mechanism of Action

This compound exerts its anti-tumor effect by targeting the dysregulated FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as RAS-MAPK and PI3K-AKT, which ultimately drive cell proliferation, survival, and angiogenesis. In iCCA with FGFR2 fusions, a constitutively active fusion protein drives oncogenesis. This compound acts as an ATP-competitive inhibitor at the kinase domain of FGFR1, 2, and 3, blocking these downstream signals. Additionally, its inhibition of CSF1R may modulate the tumor microenvironment by targeting tumor-associated macrophages.[1][2]

Derazantinib_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR2_fusion FGFR2 Fusion Protein (Constitutively Active) RAS_MAPK RAS-MAPK Pathway FGFR2_fusion->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR2_fusion->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->FGFR2_fusion Inhibits

Caption: this compound inhibits the constitutively active FGFR2 fusion protein.

FIDES-01 Clinical Trial Workflow

The FIDES-01 trial was a Phase 2, open-label, single-arm study designed to evaluate the efficacy and safety of this compound in patients with iCCA and FGFR2 genetic alterations who had progressed on at least one prior line of systemic therapy.[7][8][9]

FIDES01_Workflow cluster_cohorts Patient Cohorts cluster_endpoints Endpoints Assessment Patient_Screening Patient Screening (Advanced/Metastatic iCCA, ≥1 Prior Therapy) Molecular_Screening Molecular Screening (Tumor tissue or liquid biopsy for FGFR2 fusions, mutations, or amplifications) Patient_Screening->Molecular_Screening Enrollment Enrollment Molecular_Screening->Enrollment Cohort1 Cohort 1: FGFR2 Fusions Enrollment->Cohort1 Cohort2 Cohort 2: FGFR2 Mutations/ Amplifications Enrollment->Cohort2 Treatment Treatment: This compound 300 mg once daily Cohort1->Treatment Cohort2->Treatment Follow_up Follow-up until Disease Progression or Unacceptable Toxicity Treatment->Follow_up Primary Primary: ORR (Cohort 1) PFS (Cohort 2) Follow_up->Primary Secondary Secondary: DOR, DCR, PFS, OS, Safety Follow_up->Secondary

Caption: Workflow of the FIDES-01 clinical trial.

Experimental Protocols

FIDES-01 Study Design

The FIDES-01 (NCT03230318) was a Phase 2, multicenter, open-label, single-arm study.[7][8][9]

  • Patient Population: Adult patients with histologically confirmed inoperable or advanced iCCA who had documented disease progression after at least one prior systemic therapy regimen. Patients were enrolled into two separate cohorts based on central laboratory confirmation of FGFR2 gene status from tumor tissue or liquid biopsy: Cohort 1 included patients with FGFR2 fusions, and Cohort 2 included patients with FGFR2 mutations or amplifications.[8][10] Key eligibility criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[8]

  • Intervention: Patients self-administered this compound orally at a dose of 300 mg once daily.[10] Treatment was continued in cycles until disease progression as determined by RECIST 1.1 criteria, unacceptable toxicity, or withdrawal of consent.[8]

  • Endpoints:

    • Primary Endpoint: The primary endpoint for Cohort 1 (FGFR2 fusions) was the Objective Response Rate (ORR), assessed by an independent central radiology review.[5] For Cohort 2 (FGFR2 mutations/amplifications), the primary endpoint was Progression-Free Survival (PFS).[8][10]

    • Secondary Endpoints: Secondary endpoints for both cohorts included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety and tolerability.[5]

  • Tumor Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[8]

Discussion and Conclusion

The available data suggests that for patients with previously treated, advanced iCCA harboring FGFR2 gene fusions, this compound offers a significant clinical benefit over standard second-line chemotherapy. In the FIDES-01 trial, this compound demonstrated a four-fold higher objective response rate (21.4% vs. 5.4%) and a nearly doubled median progression-free survival (8.0 months vs. 4.63 months) compared to historical outcomes with chemotherapy in a similar FGFR2 fusion-positive population.[1][3][5] this compound also showed activity in patients with FGFR2 mutations and amplifications, a population for which effective targeted therapies are still emerging.[6]

The safety profile of this compound appears manageable and distinct from that of traditional chemotherapy.[2] The characteristic adverse events are primarily related to on-target FGFR inhibition, such as hyperphosphatemia, which is generally manageable with supportive care.[5] Notably, rates of certain toxicities common with other FGFR inhibitors, like stomatitis, hand-foot syndrome, and retinal events, were reported to be low with this compound.[2]

Limitations: It is important to reiterate that this comparison is not based on a head-to-head randomized controlled trial. The chemotherapy data, while specific to an FGFR2-altered population, is from a retrospective analysis and may be subject to selection bias.[1][3] Nevertheless, the magnitude of the difference in efficacy outcomes strongly supports the role of molecularly targeted therapy with agents like this compound in this genetically defined patient population.

References

Derazantinib Monotherapy: A Comparative Analysis in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the efficacy of derazantinib as a monotherapy in clinical trials, with a focus on its performance in intrahepatic cholangiocarcinoma (iCCA) and metastatic urothelial carcinoma (mUC). The information is intended for researchers, scientists, and drug development professionals, offering a comparative landscape of this compound against alternative therapeutic options, supported by experimental data.

Introduction to this compound

This compound is an orally administered small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, with potent activity against FGFR1, FGFR2, and FGFR3.[1] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in various cancers. This compound's mechanism of action involves binding to and inhibiting the activity of these receptors, which can lead to the suppression of tumor cell proliferation, angiogenesis, and survival in tumors with FGFR genetic aberrations.

Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)

The pivotal clinical trial assessing this compound monotherapy in iCCA is the Phase 2 FIDES-01 study. This trial enrolled patients with inoperable or advanced iCCA who had progressed on at least one prior systemic therapy.[2] The study included separate cohorts for patients with FGFR2 gene fusions and those with FGFR2 mutations or amplifications.[3]

Comparative Efficacy Data in Second-Line iCCA

The following table summarizes the efficacy of this compound as a monotherapy in patients with FGFR2 fusion-positive iCCA from the FIDES-01 trial, compared to other FGFR inhibitors and a standard second-line chemotherapy regimen.

TreatmentTrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
This compound FIDES-01 FGFR2 Fusion-Positive 21.4% [1]75.7% [2]8.0 [1]17.2 [2]
PemigatinibFIGHT-202FGFR2 Fusion/Rearrangement-Positive37%[4]82.4%[5]7.0[4]17.5[5]
InfigratinibPhase 2 (NCT02150967)FGFR2 Fusion-Positive23.1%[6]83.3%7.3[7]12.2
FutibatinibFOENIX-CCA2FGFR2 Fusion/Rearrangement-Positive42%[6]83%9.0[6]21.7
FOLFOX ChemotherapyABC-06General Population (not FGFR selected)5%[4]-4.0[8]6.2[4]

Efficacy in Metastatic Urothelial Carcinoma (mUC)

The FIDES-02 trial, a Phase 1b/2 study, evaluated this compound monotherapy in patients with metastatic urothelial carcinoma harboring activating FGFR1, FGFR2, or FGFR3 genetic aberrations who had progressed after at least one line of standard treatment.[9]

Comparative Efficacy Data in Second-Line mUC

The efficacy of this compound in FGFR-aberrant mUC is compared below with another approved FGFR inhibitor and standard second-line therapies. It is important to note that the data for chemotherapy and immunotherapy are not specific to a population with FGFR alterations.

TreatmentTrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
This compound FIDES-02 FGFR1-3 Altered 8.2% [9]28.6% [9]- -
ErdafitinibBLC2001FGFR2/3 Altered40%[10]80%[11]5.5[10]11.3[10]
Taxane-based ChemotherapyRetrospectiveGeneral Population52%[12]-4.9[12]13.2[12]
Pembrolizumab (Immunotherapy)KEYNOTE-045General Population21.1%-2.110.3

The FIDES-02 study concluded that this compound monotherapy showed signals of clinical activity but did not meet the contemporary benchmarks to support further clinical development in this indication.[9]

Experimental Protocols

FIDES-01 (iCCA)
  • Study Design: A Phase 2, open-label, single-arm, multicenter study.[2]

  • Patient Population: Adults with inoperable or advanced iCCA who had received at least one prior systemic therapy and had documented FGFR2 gene fusions, mutations, or amplifications.[2]

  • Intervention: this compound administered orally at a dose of 300 mg once daily.[11]

  • Primary Endpoints:

    • For the FGFR2 fusion cohort: Objective Response Rate (ORR) assessed by a blinded independent central review (BICR) according to RECIST v1.1.[11]

    • For the FGFR2 mutation/amplification cohort: Progression-Free Survival (PFS) at 3 months.[3]

  • Tumor Assessment: Tumor response was evaluated using RECIST v1.1 criteria by a central radiology review.[11]

FIDES-02 (mUC)
  • Study Design: A Phase 1b/2, open-label, multicohort, multicenter study.[5]

  • Patient Population: Patients with surgically unresectable or metastatic urothelial cancer with activating FGFR1, FGFR2, or FGFR3 genetic aberrations who had received at least one prior line of standard treatment.[9]

  • Intervention: this compound administered orally at 300 mg once daily.[5]

  • Primary Endpoint: Objective Response Rate (ORR) determined by central radiology review per RECIST v1.1.[9]

  • Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[9]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound inhibits the FGFR signaling pathway, which, when aberrantly activated by genetic alterations such as fusions, mutations, or amplifications, can drive tumor growth and proliferation. The diagram below illustrates this mechanism.

Derazantinib_Mechanism cluster_cell Tumor Cell FGFR FGFR (with activating alteration) PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation This compound This compound This compound->FGFR

This compound inhibits aberrant FGFR signaling.
FIDES-01 Clinical Trial Workflow

The following diagram outlines the workflow for the FIDES-01 clinical trial, from patient screening to data analysis.

FIDES01_Workflow Screening Patient Screening (Advanced iCCA, ≥1 prior therapy) Genomic_Testing Genomic Testing (FGFR2 status) Screening->Genomic_Testing Enrollment Enrollment into Cohorts Genomic_Testing->Enrollment Cohort_Fusion Cohort 1: FGFR2 Fusions Enrollment->Cohort_Fusion Cohort_MA Cohort 2: FGFR2 Mutations/ Amplifications Enrollment->Cohort_MA Treatment This compound 300mg QD Cohort_Fusion->Treatment Cohort_MA->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1 by BICR) Treatment->Tumor_Assessment Ongoing Tumor_Assessment->Treatment Endpoint_Analysis Primary Endpoint Analysis Tumor_Assessment->Endpoint_Analysis ORR_Analysis ORR (Cohort 1) Endpoint_Analysis->ORR_Analysis PFS3_Analysis PFS at 3 months (Cohort 2) Endpoint_Analysis->PFS3_Analysis

Workflow of the FIDES-01 clinical trial.

References

Derazantinib's Distinctive Edge in Overcoming Resistance to FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of derazantinib's activity in tumors that have developed resistance to other FGFR inhibitors. Through a detailed analysis of experimental data, we explore its unique kinase inhibition profile and potential for superior efficacy in the resistant setting.

Acquired resistance is a significant hurdle in the clinical efficacy of targeted therapies, including inhibitors of the fibroblast growth factor receptor (FGFR). Tumors can evade the effects of these inhibitors through various mechanisms, primarily by developing secondary mutations in the FGFR kinase domain or by activating alternative signaling pathways. This compound, a potent, orally available, multi-kinase inhibitor, has demonstrated promising activity in overcoming such resistance, setting it apart from other available FGFR inhibitors.

Comparative Efficacy Against FGFR Resistance Mutations

A key differentiator for this compound lies in its activity against common FGFR2 resistance mutations. In vitro studies have shown that while this compound has a higher baseline IC50 against wild-type FGFR2 compared to some other inhibitors, it retains notable activity against prevalent gatekeeper and molecular brake mutations that confer resistance to other agents.

FGFR2 AlterationThis compound IC50 (nM)Pemigatinib IC50 (nM)Infigratinib IC50 (nM)Futibatinib IC50 (nM)
Wild-Type (Fusion) ~200<10<10<10
V565F (Gatekeeper) <6-fold increase from WT>100-fold increase from WT>100-fold increase from WTActive
N550K (Molecular Brake) <6-fold increase from WT>100-fold increase from WT>100-fold increase from WTActive

Data summarized from in vitro cell viability assays.

This retained activity suggests that this compound may offer a therapeutic option for patients who have progressed on other FGFR inhibitors due to the emergence of these specific mutations.

Dual Inhibition of FGFR and CSF1R: A Novel Approach to Combat Resistance

Beyond its direct activity against FGFR, this compound uniquely inhibits Colony-Stimulating Factor 1 Receptor (CSF1R). This dual activity is significant as CSF1R-mediated signaling is crucial for the recruitment and function of tumor-associated macrophages (TAMs), which can contribute to an immunosuppressive tumor microenvironment and promote resistance to therapy.

Preclinical studies have shown that this compound's inhibition of CSF1R leads to a reduction in M2-polarized, pro-tumoral macrophages. This modulation of the tumor microenvironment may not only enhance the direct anti-tumor effects of FGFR inhibition but also potentially re-sensitize tumors to treatment and synergize with immunotherapies. In contrast, other FGFR inhibitors like pemigatinib lack significant CSF1R activity.

Clinical Evidence in FGFR Inhibitor-Resistant Tumors

The clinical activity of this compound in the resistant setting has been investigated in the FIDES-02 clinical trial (NCT04045613). Substudy 4 of this trial specifically enrolled patients with metastatic urothelial carcinoma who had progressed on prior FGFR inhibitor therapy.[1] In this heavily pre-treated population, this compound monotherapy demonstrated an objective response rate (ORR) of 14.3%[1]. While this was a small, single-arm study, it provides clinical proof-of-concept for the activity of this compound in patients with acquired resistance to other FGFR inhibitors.

Overcoming Resistance Mediated by Bypass Signaling Pathways

Resistance to FGFR inhibitors can also arise from the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which can bypass the need for FGFR signaling. While direct comparative data is limited, this compound's broader kinase inhibition profile, which includes activity against other receptor tyrosine kinases, may offer an advantage in tumors that have developed resistance through these mechanisms. Further preclinical and clinical investigation is warranted to fully elucidate this compound's efficacy in the context of specific bypass pathway activation.

Experimental Protocols

In Vitro Cell Viability Assays

To determine the half-maximal inhibitory concentration (IC50) of this compound and other FGFR inhibitors, Ba/F3 cells engineered to express various FGFR2 fusions and resistance mutations are utilized. A typical protocol is as follows:

  • Cell Culture: Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the respective FGFR inhibitor for 72 hours.

  • Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay (Promega).

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.

Patient-Derived Xenograft (PDX) Models

To evaluate the in vivo efficacy of this compound in FGFR inhibitor-resistant tumors, patient-derived xenograft (PDX) models are established.

  • Tumor Implantation: Tumor fragments from patients with confirmed FGFR alterations and acquired resistance to a prior FGFR inhibitor are surgically implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control, this compound, or a comparator FGFR inhibitor orally, once daily.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of target engagement and downstream signaling pathway modulation via methods such as Western blotting or immunohistochemistry.

Signaling Pathways and Experimental Workflows

FGFR_Resistance_Mechanisms

Derazantinib_Action This compound This compound

PDX_Workflow Patient Patient with FGFRi-Resistant Tumor Implantation Tumor Tissue Implantation into Immunocompromised Mice Patient->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Vehicle Vehicle PDX_Establishment->Vehicle This compound This compound PDX_Establishment->this compound Comparator Comparator PDX_Establishment->Comparator Analysis Tumor Volume Measurement & Pharmacodynamic Analysis Vehicle->Analysis This compound->Analysis Comparator->Analysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Derazantinib

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe management, use, and disposal of the investigational drug Derazantinib are outlined below, providing researchers, scientists, and drug development professionals with immediate and critical safety and logistical information.

This compound, an investigational inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, requires careful handling in a laboratory setting. While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a more conservative approach is recommended due to its potent biological activity and the fact that it is still under investigation.[1] Researchers should treat this compound as potentially hazardous until more comprehensive safety information becomes available.[2]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, all work with solid and high-concentration stock solutions of this compound should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.

A comprehensive list of recommended personal protective equipment is detailed in the table below.

PPE CategoryItemSpecification
Hand Protection GlovesDouble nitrile gloves are recommended.
Eye Protection Safety GlassesMust be worn at all times when handling the compound.
Body Protection Lab CoatA fully buttoned lab coat should be worn.
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the powder outside of a ventilated enclosure.

Operational Procedures for Safe Handling

Preparation of Solutions: this compound is a crystalline solid that is soluble in organic solvents such as DMSO and dimethyl formamide (DMF).[2] When preparing stock solutions, it is crucial to handle the solid form in a chemical fume hood to avoid inhalation of the powder.

Experimental Workflow: A logical workflow for handling this compound, from receiving to disposal, is crucial for maintaining a safe laboratory environment.

G This compound Handling and Disposal Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal A Receive and Log this compound B Don Appropriate PPE A->B C Prepare Solutions in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Surfaces D->E F Segregate Waste E->F G Label Hazardous Waste F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

Spill and Exposure Procedures

In the event of a spill, the area should be evacuated and ventilated. Appropriate PPE should be worn before cleaning the spill with an absorbent material. If skin or eye contact occurs, the affected area should be flushed with copious amounts of water for at least 15 minutes, and medical attention should be sought.

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste. This waste should be collected in clearly labeled, sealed containers. It is imperative to follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.[3][4]

Storage

This compound should be stored at -20°C as a crystalline solid.[2] Following institutional guidelines for the storage of potent compounds is essential.

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.